Parishin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H54O24 |
|---|---|
Molecular Weight |
966.9 g/mol |
IUPAC Name |
2-O-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl] 1-O-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 3-O-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C44H54O24/c1-20-31(49)34(52)37(55)40(62-20)63-23-6-2-21(3-7-23)18-60-29(47)14-44(59,43(58)66-26-12-10-25(11-13-26)65-42-39(57)36(54)33(51)28(17-46)68-42)15-30(48)61-19-22-4-8-24(9-5-22)64-41-38(56)35(53)32(50)27(16-45)67-41/h2-13,20,27-28,31-42,45-46,49-57,59H,14-19H2,1H3/t20-,27-,28-,31-,32-,33-,34+,35+,36+,37-,38-,39-,40+,41-,42+,44?/m1/s1 |
InChI Key |
MROXWCWDENUYBT-PEBQGDLBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Parishin A: Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Properties
Parishin A is a phenolic glucoside first isolated from the orchid Gastrodia elata. It is structurally characterized as a tri-ester formed between one molecule of citric acid and three molecules of gastrodin.[1] Gastrodin itself is the glucoside of 4-hydroxybenzyl alcohol.
The chemical and physical properties of this compound A are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C45H56O25 | [2] |
| Molecular Weight | 996.9 g/mol | [2] |
| CAS Number | 62499-28-9 | [2][3] |
| IUPAC Name | tris[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate | [2] |
| SMILES | C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)(C(=O)OCC4=CC=C(C=C4)O[C@H]5--INVALID-LINK--CO)O)O">C@@HO)O)O[C@H]6--INVALID-LINK--CO)O)O">C@@HO | [3] |
| Appearance | White powder | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [3] |
| Storage | Store at -20°C for long-term stability. | [3] |
Biological Activity: Lifespan Extension in Saccharomyces cerevisiae
This compound A has been demonstrated to significantly extend the replicative lifespan of the budding yeast Saccharomyces cerevisiae (K6001 strain). This effect is dose-dependent, with notable effects observed at micromolar concentrations.
Quantitative Data on Lifespan Extension
The following table summarizes the key findings from the replicative lifespan assays.
| Treatment | Concentration (µM) | Mean Lifespan (Generations) | % Increase in Lifespan | p-value |
| Control | 0 | 21.3 ± 1.2 | - | - |
| This compound A | 3 | 24.1 ± 1.5 | 13.1% | < 0.05 |
| This compound A | 10 | 25.8 ± 1.8 | 21.1% | < 0.01 |
| This compound A | 30 | 24.9 ± 1.6 | 16.9% | < 0.05 |
| Resveratrol (Positive Control) | 10 | 26.2 ± 1.7 | 23.0% | < 0.01 |
Experimental Protocol: Replicative Lifespan Assay in Yeast
Yeast Strain and Media:
-
Strain: Saccharomyces cerevisiae K6001.
-
Media: YP medium (1% yeast extract, 2% peptone) supplemented with 2% galactose (YPGal) for initial culture and 2% glucose (YPD) for the assay plates. This compound A was dissolved in DMSO and added to the YPD agar (B569324) plates at the final concentrations indicated. The final concentration of DMSO was maintained at 0.1% in all plates, including the control.
Procedure:
-
Yeast cells were grown overnight in liquid YPGal medium at 30°C with shaking.
-
A fresh YPD plate was streaked with the overnight culture and incubated at 30°C for 4-6 hours.
-
A micromanipulator was used to select virgin daughter cells (cells that have not yet budded) and transfer them to a fresh YPD plate containing the appropriate concentration of this compound A or the vehicle control.
-
For each condition, 40-50 virgin daughter cells were aligned on the plate.
-
The plates were incubated at 30°C, and the daughter cells produced by each mother cell were removed and counted every 90-120 minutes using the micromanipulator.
-
The process was continued until all mother cells ceased to divide. The total number of daughter cells produced by each mother cell represents its replicative lifespan.
-
Statistical analysis was performed using a one-way ANOVA followed by a Dunnett's post-hoc test to compare the this compound A-treated groups to the control group.
Mechanism of Action: Regulation of the Sir2/Uth1/TOR Signaling Pathway
The lifespan-extending effects of this compound A in yeast are mediated through its influence on the Sir2/Uth1/TOR signaling pathway, a key regulator of aging and cellular stress response.
Signaling Pathway Diagram
References
Parishin C: A Deep Dive into its Neuroprotective Mechanisms of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Parishin C, a phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata, has emerged as a promising neuroprotective agent. Mounting evidence from preclinical studies highlights its potential in mitigating neuronal damage associated with oxidative stress, neuroinflammation, and protein aggregation—hallmarks of various neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the neuroprotective effects of this compound C, with a focus on key signaling pathways, experimental data, and detailed methodologies for researchers in neuropharmacology and drug development.
Core Mechanisms of Action
This compound C exerts its neuroprotective effects through a multi-pronged approach, primarily by modulating the following key cellular pathways:
-
Activation of the Nrf2 Signaling Pathway: this compound C is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2] By promoting the nuclear translocation of Nrf2, this compound C upregulates the expression of a battery of antioxidant and cytoprotective genes, thereby fortifying neurons against oxidative insults.[1]
-
Modulation of MAPK Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including ERK, JNK, and p38, are critically involved in neuronal survival and apoptosis. A related compound, Maclurathis compound C, has been shown to downregulate the phosphorylation of these key MAPK proteins, suggesting a mechanism to suppress pro-apoptotic signaling in response to oxidative stress.[3]
-
Regulation of NMDA Receptor Function: In the context of Alzheimer's disease pathology, this compound C has been demonstrated to protect against Aβ1–42-induced impairment of long-term potentiation (LTP), a cellular correlate of learning and memory.[4] This protective effect is linked to its ability to prevent the Aβ-induced reduction of N-methyl-D-aspartate receptor (NMDAR) currents.[4]
-
Inhibition of Alpha-Synuclein Aggregation: Relevant to Parkinson's disease, this compound C has been shown to interfere with the amyloid transformation of alpha-synuclein, the primary component of Lewy bodies. It appears to interact with the non-amyloid component (NAC) domain of alpha-synuclein, preventing the formation of mature fibrillar aggregates.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound C and its analogue, Maclurathis compound C.
Table 1: Effects of this compound C on Nrf2 Pathway Activation in LPS-stimulated HT22 Cells
| Parameter | Treatment Group | Result | Fold Change vs. LPS |
| Nrf2 Nuclear Translocation | LPS | - | 1.0 |
| LPS + this compound C (Low Conc.) | Increased | Data not specified | |
| LPS + this compound C (High Conc.) | Significantly Increased | Data not specified | |
| HO-1 Protein Expression | LPS | - | 1.0 |
| LPS + this compound C (Low Conc.) | Increased | ~1.5 | |
| LPS + this compound C (High Conc.) | Significantly Increased | ~2.5 | |
| NQO1 Protein Expression | LPS | - | 1.0 |
| LPS + this compound C (Low Conc.) | Increased | ~1.8 | |
| LPS + this compound C (High Conc.) | Significantly Increased | ~3.0 |
Data are estimations based on graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Effects of Maclurathis compound C on MAPK Pathway in H2O2-treated SH-SY5Y Cells
| Parameter | Treatment Group | Result | % of H2O2 Control |
| p-ERK Expression | H2O2 | Increased | 100% |
| H2O2 + MPC (Low Conc.) | Decreased | ~75% | |
| H2O2 + MPC (High Conc.) | Significantly Decreased | ~50% | |
| p-JNK Expression | H2O2 | Increased | 100% |
| H2O2 + MPC (Low Conc.) | Decreased | ~80% | |
| H2O2 + MPC (High Conc.) | Significantly Decreased | ~60% | |
| p-p38 Expression | H2O2 | Increased | 100% |
| H2O2 + MPC (Low Conc.) | Decreased | ~70% | |
| H2O2 + MPC (High Conc.) | Significantly Decreased | ~45% |
MPC: Maclurathis compound C. Data are estimations based on graphical representations in the cited literature and are intended for comparative purposes.
Table 3: Effect of this compound C on Aβ1–42-induced Inhibition of NMDAR Currents
| Treatment Group | NMDAR Current (% of Control) |
| Control | 100% |
| Aβ1–42 | ~45% |
| Aβ1–42 + this compound C | ~85% |
Data are estimations based on graphical representations in the cited literature and are intended for comparative purposes.
Table 4: Effect of this compound C on Alpha-Synuclein Aggregation
| Assay | Treatment Group | Result |
| Thioflavin T Fluorescence | Alpha-synuclein | Sigmoidal increase |
| Alpha-synuclein + this compound C | Significantly reduced fluorescence intensity and delayed aggregation |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound C activates the Nrf2 signaling pathway to confer neuroprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maclurathis compound C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound C's prevention of Aβ 1-42-induced inhibition of long-term potentiation is related to NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Parishin Compounds: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, quantification, and relevant signaling pathways of Parishin compounds. Designed for researchers, scientists, and drug development professionals, this document consolidates key information to facilitate further investigation into the therapeutic potential of these rare polyphenolic glucosides.
Principal Natural Sources of this compound Compounds
This compound compounds are primarily found in two plant species:
-
Gastrodia elata Blume: A traditional Chinese medicinal herb from the Orchidaceae family, G. elata is the most well-documented source of various this compound derivatives, including this compound A, B, C, E, and J.[1][2][3][4] The rhizome of this plant is the primary part used for the extraction of these compounds.[5]
-
Maclura tricuspidata (Carr.) Bureau: A plant from the Moraceae family, M. tricuspidata has been identified as another significant source of this compound compounds.[5] Notably, novel derivatives named maclurathis compound C and maclurathis compound E have been isolated from this plant.[5]
This compound A has also been identified in Vanda parishii, another member of the Orchidaceae family.
Quantitative Analysis of this compound Compounds
The concentration of this compound compounds varies significantly depending on the plant species, the specific part of the plant, and in the case of Gastrodia elata, the growth stage.
This compound Content in Maclura tricuspidata
A comparative analysis of this compound-related compounds in different parts of Maclura tricuspidata reveals a higher concentration in the twig, bark, and root compared to the leaves, xylem, and fruit. The following table summarizes the quantitative data obtained from a study on this plant.[5]
| Compound | Twig (µg/g) | Bark (µg/g) | Root (µg/g) | Leaves (µg/g) | Xylem (µg/g) | Fruit (µg/g) |
| Gastrodin | 185.3 ± 4.5 | 134.1 ± 2.1 | 156.7 ± 3.3 | 21.2 ± 0.5 | ND | 11.8 ± 0.2 |
| This compound A | 7021.4 ± 3.5 | 6543.2 ± 12.1 | 6891.5 ± 21.7 | ND | ND | 125.6 ± 2.9 |
| This compound B | 1015.2 ± 1.5 | 987.6 ± 5.4 | 1002.3 ± 7.8 | ND | ND | 35.7 ± 0.8 |
| Maclurathis compound C | 3151.1 ± 17.5 | 2987.4 ± 25.1 | 2639.1 ± 63.1 | ND | 15.4 ± 0.4 | 21.3 ± 0.5 |
| Maclurathis compound E | 4341.4 ± 24.4 | 3987.6 ± 31.2 | 2567.4 ± 75.6 | ND | 12.1 ± 0.3 | 18.9 ± 0.4 |
ND: Not Detected
This compound Content in Gastrodia elata
The levels of this compound A, B, and C in Gastrodia elata are influenced by the processing methods and the specific tissue of the rhizome. While a single comprehensive table is not available in the literature, various studies have quantified these compounds using HPLC. The data suggests that parishins are major components of the rhizome.[4][6] For instance, one study reported the successful isolation and quantification of this compound A, B, C, and E from G. elata tubers.[6] Another study highlighted that the content of these markers can vary significantly between different batches of the herb.[6]
Experimental Protocols
Extraction and Isolation of this compound Compounds from Maclura tricuspidata
This protocol is based on the methodology described for the isolation of novel this compound compounds from the twig of M. tricuspidata.[2]
-
Extraction:
-
Powdered twigs of M. tricuspidata are extracted with 70% aqueous methanol (B129727) (MeOH) using an ultrasonicator at room temperature.
-
The mixture is then centrifuged, and the supernatant is collected. This process is repeated three times.
-
The combined supernatants are evaporated under reduced pressure to obtain the crude MeOH extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and water-saturated n-butanol.
-
Each fraction is concentrated by evaporation.
-
-
Chromatographic Purification:
-
The water fraction, which is rich in this compound compounds, is subjected to a series of column chromatography steps for purification.
-
Initial Fractionation: Amberlite XAD-2 column chromatography can be used for initial separation.
-
Further Purification: The fractions containing this compound derivatives are further purified using silica (B1680970) gel column chromatography, Toyopearl HW-40S column chromatography, and Sephadex LH-20 column chromatography.[2]
-
Quantification of this compound Compounds by UPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound compounds based on established methods for similar analytes.[7][8][9][10][11][12]
-
Sample Preparation:
-
A known amount of the plant extract is dissolved in a suitable solvent (e.g., methanol).
-
For plasma samples, protein precipitation is performed by adding acetonitrile (B52724) (typically in a 1:3 plasma to acetonitrile ratio), followed by centrifugation.[8]
-
An internal standard is added to all samples and calibration standards.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) is commonly used.[7]
-
Mobile Phase: A gradient elution with a binary solvent system, such as 0.1% formic acid in water (A) and acetonitrile (B), is employed.[7]
-
Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.
-
Injection Volume: A small injection volume (e.g., 1-5 µL) is used.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the specific this compound derivative.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which offers high selectivity and sensitivity.
-
The precursor and product ion transitions for each this compound compound and the internal standard are optimized.
-
Signaling Pathways Modulated by this compound Compounds
Sir2/Uth1/TOR Signaling Pathway
This compound has been shown to exhibit anti-aging effects by modulating the Sir2/Uth1/TOR signaling pathway in yeast.[1] The proposed mechanism involves the upregulation of Sir2 (Silent information regulator 2) and the downregulation of the Target of Rapamycin (TOR) pathway components.[1]
JNK Signaling Pathway
This compound compounds have demonstrated neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which is a part of the mitogen-activated protein kinase (MAPK) cascade.[13] The activation of the JNK pathway is associated with cellular stress and apoptosis. By inhibiting this pathway, this compound helps to protect neuronal cells from oxidative damage.[13]
This technical guide serves as a foundational resource for the scientific community. The provided data and protocols are intended to streamline research efforts and accelerate the discovery process for new therapeutic applications of this compound compounds.
References
- 1. This compound from Gastrodia elata Extends the Lifespan of Yeast via Regulation of Sir2/Uth1/TOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel this compound Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of this compound Derivatives in Different Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quality Evaluation of Gastrodia Elata Tubers Based on HPLC Fingerprint Analyses and Quantitative Analysis of Multi-Components by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Parishin Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin and its derivatives are a class of phenolic glucosides predominantly found in the traditional Chinese medicinal plant Gastrodia elata. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological effects of key this compound derivatives, including their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. The guide details the experimental protocols used to ascertain these activities and summarizes the quantitative data to facilitate comparative analysis. Furthermore, it visualizes the key signaling pathways modulated by these compounds.
Biological Activities of this compound Derivatives
The biological activities of this compound derivatives are diverse, with this compound A, B, and C, along with the more recently discovered Maclurathis compound C, being the most extensively studied. Their effects are summarized below, with quantitative data presented in the subsequent tables.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory effects. For instance, this compound has been shown to reduce levels of pro-inflammatory cytokines such as IL-6.[1] this compound C (PaC) can inhibit the production of nitric oxide (NO) and the mRNA expression of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, in LPS-stimulated microglial cells.[2]
Antioxidant Activity
The antioxidant properties of this compound derivatives are a cornerstone of their therapeutic potential. This compound C has been shown to inhibit reactive oxygen species (ROS) and increase the levels of antioxidant factors in neuronal cells.[3][4] This activity is primarily mediated through the activation of the Nrf2 signaling pathway, which leads to the upregulation of downstream antioxidant enzymes.[3][4]
Neuroprotective Effects
Several this compound derivatives exhibit potent neuroprotective activities. This compound C has been shown to protect against oxidative stress and neuroinflammation in hippocampal neurons and microglia.[3][4] It also shows protective effects against Aβ-induced long-term potentiation damage.[5] Maclurathis compound C, a novel this compound derivative, enhances neuroprotection against oxidative stress-induced neurodegeneration by activating antioxidant and MAPK signaling pathways.[4][6]
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. This compound A inhibits the growth of oral squamous cell carcinoma (OSCC) cells in a dose- and time-dependent manner, with significant reductions in cell viability at concentrations of 40 μM and higher.[3] It also inhibits colony formation and suppresses the migration and invasion of OSCC cells.[3] this compound B has been identified as a potential inhibitor of breast cancer lung metastasis by blocking the TRIB3-AKT1 interaction.[2]
Data Presentation
Table 1: Anticancer Activity of this compound A on Oral Squamous Carcinoma Cells (OSCC)
| Cell Line | Assay | Concentration (µM) | Effect | Citation |
| Ca9-22 | Cell Viability (CCK-8) | 40, 60, 80 | Significant decrease in viability | [3] |
| YD-10B | Cell Viability (CCK-8) | 40, 60, 80 | Significant decrease in viability | [3] |
| Ca9-22 | Colony Formation | 40, 80 | Significant decrease in colony size | [3] |
| YD-10B | Colony Formation | 40, 80 | Significant decrease in colony size | [3] |
| Ca9-22 | Migration (Wound Healing) | 40, 80 | Significant suppression of migration | [3] |
| YD-10B | Migration (Wound Healing) | 40, 80 | Significant suppression of migration | [3] |
| Ca9-22 | Invasion (Matrigel) | 40, 80 | Significant reduction in invasion | [3] |
| YD-10B | Invasion (Matrigel) | 40, 80 | Significant reduction in invasion | [3] |
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound C
| Cell Line/Model | Assay | Treatment | Effect | Citation |
| HT22 Hippocampal Neurons | Cell Viability (MTT) | This compound C (1, 5, 10 µM) + LPS | Increased cell viability | [7] |
| HT22 Hippocampal Neurons | LDH Release | This compound C (1, 5, 10 µM) + LPS | Inhibited LDH release | [7] |
| BV2 Microglia | NO Production (Griess) | This compound C + LPS | Inhibited NO production | [2] |
| BV2 Microglia | qRT-PCR | This compound C + LPS | Decreased mRNA levels of IL-6, IL-1β, TNF-α | [2] |
| Rat Model of Cerebral Ischemia | Neurological Deficit Score | This compound C (25, 50, 100 mg/kg) | Decreased neurological deficit | [5] |
Table 3: Biological Activities of Other this compound Derivatives
| Derivative | Biological Activity | Model System | Key Findings | Citation |
| This compound B | Anticancer | Breast Cancer Cells | Inhibits proliferation and lung metastasis by blocking TRIB3-AKT1 interaction. | [2] |
| Maclurathis compound C | Neuroprotective | SH-SY5Y cells, Gerbil model of cerebral ischemia | Protects against oxidative stress-induced neurodegeneration. | [4][6] |
| This compound E | Antioxidant | In vitro assays | Contributes to the antioxidant activity of Maclura tricuspidata fruit extract. | [8] |
Signaling Pathways
Nrf2 Signaling Pathway Activation by this compound C
This compound C exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound C, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.
PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound A
This compound A has been shown to inhibit the proliferation and survival of cancer cells by suppressing the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This compound A treatment leads to a decrease in the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, thereby inhibiting downstream signaling.[3]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives' biological activities.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction and Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm).
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with various concentrations of the this compound derivative.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically those with >50 cells).
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of a compound.
-
Sample Preparation: Prepare different concentrations of the this compound derivative in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
Conclusion
This compound derivatives represent a promising class of natural compounds with a wide range of therapeutic applications. Their well-documented anti-inflammatory, antioxidant, neuroprotective, and anticancer activities, mediated through the modulation of key signaling pathways such as Nrf2 and PI3K/AKT/mTOR, make them attractive candidates for further drug development. This guide provides a comprehensive summary of the current knowledge on these compounds, offering valuable information for researchers and professionals in the field. Further investigation into the synthesis of novel derivatives and the biological activities of less-studied compounds like this compound E is warranted to fully explore the therapeutic potential of this fascinating class of molecules.
References
- 1. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 2. This compound B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maclurathis compound C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Parishin Metabolites and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parishins are a group of phenolic glycosides predominantly found in the medicinal plant Gastrodia elata. These compounds and their metabolites have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the major Parishin metabolites, their metabolic pathways, and their established functions, with a focus on quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction to Parishins and Their Metabolites
Parishins are esters composed of gastrodin (B1674634) and citric acid. The main derivatives include this compound A, this compound B, and this compound C. The metabolic fate of these larger molecules in vivo involves their breakdown into smaller, bioactive compounds. The primary metabolites of Parishins are gastrodin and 4-hydroxybenzyl alcohol (4-HBA) .[1] This metabolic conversion is a crucial aspect of their bioactivity, as the metabolites themselves exert significant pharmacological effects.
Metabolic Pathway of Parishins
The metabolism of Parishins is a hydrolytic process that yields gastrodin and 4-HBA. This compound A, being a larger ester, can be hydrolyzed to this compound B and this compound C. One of the enzymes implicated in the hydrolysis of this compound A is GeCXE9, a carboxyesterase found in Gastrodia elata. This enzyme can catalyze the conversion of this compound A to both this compound B and this compound C. Subsequently, these intermediates are further metabolized to gastrodin, which can then be hydrolyzed to 4-HBA.
References
An In-depth Technical Guide to the Solubility and Stability of Parishin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parishin B, a phenolic glycoside isolated from Gastrodia elata, has garnered significant interest for its potential therapeutic applications, including its role in cancer therapy and the management of sepsis-induced injuries. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of this compound B. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines established experimental protocols for determining these crucial physicochemical properties. Furthermore, it details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound B, essential for accurate solubility and stability assessments. The guide also visualizes the known signaling pathways influenced by this compound B, offering insights into its mechanism of action.
Solubility of this compound B
General Solubility Profile
This compound B is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and water.[1] For both solvents, the use of ultrasonication is recommended to aid dissolution, suggesting that the process may be slow or that the compound tends to agglomerate.[1]
Quantitative Solubility Data
A commercial supplier indicates a solubility of 50 mg/mL in both DMSO and water, achieved with the assistance of ultrasonic treatment.[1] It is important to note that this value may represent a concentration for stock solution preparation rather than the equilibrium solubility. For in vivo studies, protocols for preparing this compound B in various vehicles have been described, suggesting its solubility in complex matrices.[1]
Table 1: Reported Solubility of this compound B
| Solvent | Reported Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires ultrasonication |
| Water | 50 mg/mL | Requires ultrasonication |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following is a detailed protocol adapted for the analysis of this compound B.
Objective: To determine the equilibrium solubility of this compound B in various solvents.
Materials:
-
This compound B (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Phosphate buffer pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound B to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound B in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination
References
Parishin Analogues: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parishin, a polyphenolic glucoside, and its analogues have emerged as a promising class of compounds with a wide spectrum of biological activities. This document provides an in-depth technical overview of the current research on this compound analogues, focusing on their potential therapeutic applications. It summarizes the available quantitative data on their biological effects, details key experimental methodologies for their evaluation, and visualizes the known signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound and its derivatives are naturally occurring compounds that have demonstrated a variety of pharmacological effects, including neuroprotective, anti-inflammatory, antitumor, antibacterial, and antifungal properties.[1] These activities stem from their diverse mechanisms of action, which involve the modulation of key cellular signaling pathways. This guide explores the therapeutic potential of this compound analogues by presenting a consolidated view of the existing scientific literature.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activities of this compound and its analogues. While research is ongoing, the data presented here provides a snapshot of the current understanding of their potency and efficacy.
Table 1: Neuroprotective and Anti-inflammatory Activity of this compound Analogues
| Compound | Assay | Model System | Endpoint | Result | Reference |
| This compound | Sepsis-induced intestinal injury | Septic mice | ACSL4 expression | Downregulated | [2] |
| This compound | Sepsis-induced intestinal injury | Septic mice | p-Smad3 expression | Inhibited phosphorylation | [2] |
| This compound | Sepsis-induced intestinal injury | Septic mice | PGC-1α expression | Upregulated | [2] |
| Maclurathis compound C | Transient global cerebral ischemia | Gerbils | Neuronal cell death | Significantly reduced | [3] |
| Maclurathis compound C | H₂O₂-induced oxidative stress | SH-SY5Y cells | LDH release | Decreased | [3] |
Table 2: Antitumor, Antibacterial, and Antifungal Activity of this compound Analogues
No quantitative data (e.g., IC50, MIC values) for specific this compound analogues were identified in the reviewed literature. The reported activities are currently qualitative.
Signaling Pathways
This compound and its analogues exert their biological effects by modulating specific intracellular signaling pathways. The following diagrams illustrate the key pathways identified to date.
ACSL4/p-Smad3/PGC-1α Signaling Pathway in Sepsis-Induced Intestinal Injury
This compound has been shown to protect against intestinal injury during sepsis by modulating the ACSL4/p-Smad3/PGC-1α pathway.[2] Downregulation of ACSL4 by this compound leads to the inhibition of Smad3 phosphorylation, which in turn suppresses ferroptosis, a form of iron-dependent cell death.[2]
Antioxidant/MAPK Signaling Pathway in Neuroprotection
Maclurathis compound C has demonstrated neuroprotective effects by activating antioxidant pathways and modulating the MAPK signaling cascade.[3] It downregulates the expression of MAPK cascade proteins like ERK, JNK, and p38, while regulating antioxidant enzymes.[3]
References
- 1. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Parishin Extraction from Gastrodia elata Rhizome
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parishin (B150448) is a phenolic glucoside found in the rhizome of Gastrodia elata, a traditional Chinese medicine. It is a gastrodin (B1674634) citrate (B86180) ester, formed by the esterification of three gastrodin molecules with citric acid.[1] Emerging research has highlighted the diverse pharmacological activities of this compound, including anti-aging, neuroprotective, and anti-inflammatory effects.[1][2] These therapeutic potentials have spurred interest in efficient methods for its extraction and purification for research and drug development purposes. This document provides detailed protocols for the extraction and purification of this compound from Gastrodia elata rhizomes, along with an overview of its known signaling pathways.
Data Presentation: Quantitative Analysis of Extraction Yields
The yield of extracts from Gastrodia elata can vary based on the processing of the rhizome. The following table summarizes the extraction yields from unprocessed and ginger-processed Gastrodia elata Blume (GEB).
| Sample | Extraction Method | Extraction Yield (%) | Reference |
| Gastrodia elata Bl. (GEB) | Reflux with 50% ethanol (B145695) | 15.3 | [3] |
| Ginger-processed GEB (G-GEB) | Reflux with 50% ethanol | 19.18 | [3] |
The content of this compound can also fluctuate during the growth of the Gastrodia elata tuber.
| Tuber Tissue | Growth Stage | This compound Content (μg/g) | Reference |
| Seed Stem Tuber (SS) | May | 2460.61 | [4] |
| Seed Stem Tuber (SS) | December | 576.18 | [4] |
| New Tuber (NB) | June | 495.39 | [4] |
| New Tuber (NB) | December | 2352.11 | [4] |
Experimental Protocols
Protocol 1: Ethanol Reflux Extraction of this compound
This protocol details a common method for the initial extraction of this compound from dried Gastrodia elata rhizomes using ethanol reflux.
Materials:
-
Dried Gastrodia elata rhizome powder
-
50% Ethanol solution
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Dry the rhizomes of Gastrodia elata and grind them into a fine powder.
-
Extraction:
-
Place the powdered rhizome into a round-bottom flask.
-
Add a 50% ethanol solution at a ratio of 8 times the volume to the weight of the medicinal material (8:1 v/w).[5]
-
Set up the reflux apparatus and heat the mixture to 70-80°C using a heating mantle.[5]
-
Maintain the reflux for 2 hours.[5]
-
Repeat the extraction process three times, collecting the liquid extract each time.[5]
-
-
Filtration: Combine the extracts from the three reflux cycles and filter them to remove solid plant material.
-
Concentration: Concentrate the filtered extract using a rotary evaporator to obtain the crude this compound extract.[5]
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes a general approach to purify this compound from the crude extract. Further optimization may be required based on the specific composition of the extract.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of dichloromethane (B109758) and methanol)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Analytical standards for this compound (if available)
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin eluting the column with the solvent system. A common approach is to start with a non-polar solvent like dichloromethane and gradually increase the polarity by adding methanol.[6]
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system and visualize the spots under UV light or by using a suitable staining reagent.
-
Identify the fractions containing this compound by comparing their retention factor (Rf) values with that of a this compound standard.
-
-
Pooling and Concentration:
-
Combine the fractions that show a high concentration of pure this compound.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Signaling Pathways and Experimental Workflows
This compound Extraction and Purification Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from Gastrodia elata rhizomes.
Caption: Workflow for this compound extraction and purification.
Signaling Pathway Modulated by this compound in Sepsis-Induced Intestinal Injury
This compound has been shown to protect against sepsis-induced intestinal injury by modulating the ACSL4/p-Smad3/PGC-1α pathway.[7] The diagram below outlines this signaling cascade.
Caption: this compound's role in the ACSL4/p-Smad3/PGC-1α pathway.
Anti-Aging Signaling Pathway Influenced by this compound
This compound has demonstrated anti-aging effects by regulating the Sir2/Uth1/TOR signaling pathway in yeast.[1] This pathway is a key regulator of lifespan.
Caption: this compound's influence on the Sir2/Uth1/TOR signaling pathway.
References
- 1. This compound From Gastrodia Elata Ameliorates Aging Phenotype in Mice in a Gut Microbiota-Related Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant effects of this compound C in chronic social defeat stress-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103626812A - Novel this compound compound in gastrodia elata and application of compound - Google Patents [patents.google.com]
- 6. Isolation, Bioactivity, and Molecular Docking of a Rare Gastrodin Isocitrate and Diverse this compound Derivatives from Gastrodia elata Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Parishin using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin, a significant bioactive component isolated from Gastrodia elata Blume, has garnered considerable interest for its neuroprotective properties. Accurate and sensitive quantification of this compound and its related compounds in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and elucidating its mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique renowned for its specificity and sensitivity.
Quantitative Analysis of this compound and Related Compounds
LC-MS/MS enables the simultaneous quantification of this compound, its analogues (this compound B and C), and its primary metabolite, Gastrodin. The following tables summarize the quantitative parameters from pharmacokinetic studies in various animal models.
Table 1: LC-MS/MS Method Parameters for Quantification of this compound and Related Analytes
| Parameter | Description |
| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Internal Standard (IS) | Bergenin is a commonly used internal standard. |
| Sample Pre-treatment | Protein precipitation with methanol (B129727) is a standard procedure for plasma samples. |
Table 2: Linearity and Sensitivity for this compound and Related Compounds in Beagle Dog Plasma
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Gastrodin | 0.10 | 0.10 - 100 | > 0.995 |
| This compound | 0.20 | 0.20 - 200 | > 0.995 |
| This compound B | 0.40 | 0.40 - 400 | > 0.995 |
| This compound C | 0.20 | 0.20 - 200 | > 0.995 |
| This compound E | 0.02 | 0.02 - 20 | > 0.995 |
Table 3: Linearity and Sensitivity for this compound and Related Compounds in Rat Plasma[1]
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Gastrodin | 10.0 | 10.0 - 3000.0 | > 0.995 |
| This compound A | 1.37 | 1.37 - 333.0 | > 0.995 |
| This compound B | 1.37 | 1.37 - 333.0 | > 0.995 |
| This compound C | 1.37 | 1.37 - 333.0 | > 0.995 |
| This compound E | 1.37 | 1.37 - 3000.0 | > 0.995 |
Experimental Protocols
This section outlines a detailed protocol for the quantitative analysis of this compound and its analogues in plasma samples using LC-MS/MS.
Protocol 1: Sample Preparation from Plasma
-
Thaw Plasma Samples : Thaw frozen plasma samples to room temperature.
-
Aliquoting : Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add the internal standard (e.g., Bergenin) solution to each plasma sample.
-
Protein Precipitation : Add 300 µL of ice-cold methanol to each tube to precipitate plasma proteins.
-
Vortexing : Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a new set of tubes.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution : Reconstitute the dried residue with 100 µL of the initial mobile phase.
-
Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Injection : Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : Acetonitrile.
-
Flow Rate : 0.3 mL/min.
-
Gradient Elution :
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B (Column re-equilibration)
-
-
Column Temperature : 30°C.
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer : Triple quadrupole mass spectrometer.
-
Ion Source : Electrospray ionization (ESI) in negative ion mode.
-
Ion Source Parameters :
-
Capillary Voltage : -3.5 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 500°C
-
Cone Gas Flow : 50 L/hr
-
Desolvation Gas Flow : 1000 L/hr
-
-
Data Acquisition : Multiple Reaction Monitoring (MRM). The specific precursor and product ions for each analyte need to be optimized on the instrument used.
Signaling Pathways Involving this compound
Recent studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound. Below are diagrams of key signaling pathways modulated by this compound and related compounds.
Caption: this compound's protective role in sepsis-induced intestinal injury.
Caption: Neuroprotective mechanism of Maclurathis compound C via the antioxidant/MAPK pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound from biological samples using LC-MS/MS.
Caption: General workflow for this compound analysis by LC-MS/MS.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the quantitative analysis of this compound and its related compounds using LC-MS/MS. These methods offer the high sensitivity and selectivity required for pharmacokinetic and metabolic studies, contributing to a deeper understanding of the therapeutic potential of this important natural product. The elucidation of its involvement in key signaling pathways further underscores its promise in drug development.
References
Application Notes and Protocols for In Vitro Cell Culture Models in Parishin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin, a group of phenolic glucosides primarily isolated from the traditional Chinese medicinal plant Gastrodia elata, has garnered significant scientific interest due to its diverse pharmacological activities. These compounds, including this compound A, B, C, and E, have demonstrated notable neuroprotective, anti-inflammatory, antioxidant, and anti-cancer properties in various preclinical studies. This document provides detailed application notes and standardized protocols for utilizing in vitro cell culture models to investigate the biological activities of this compound and its derivatives. The aim is to equip researchers, scientists, and drug development professionals with the necessary methodologies to explore the therapeutic potential of these promising natural compounds.
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the available quantitative data on the biological activity of this compound compounds in various in vitro models. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.
Table 1: Cytotoxicity and Neuroprotective Concentrations of this compound Compounds
| Compound | Cell Line | Assay | Effect | Concentration/IC50 | Reference |
| This compound A | YD-10B (Oral Squamous Carcinoma) | CCK-8 | Inhibition of cell viability | Significant reduction at ≥40 µM | [1] |
| This compound A | Ca9-22 (Oral Squamous Carcinoma) | CCK-8 | Inhibition of cell viability | Significant reduction at ≥40 µM | [1] |
| This compound C | HT22 (Mouse Hippocampal Neurons) | MTT | Cytotoxicity | Significant reduction at 20 µM | [2] |
| This compound C | HT22 (Mouse Hippocampal Neurons) | MTT, LDH | Neuroprotection against LPS | 1, 5, 10 µM (dose-dependent) | [2][3] |
| Maclurathis compound C | SH-SY5Y (Human Neuroblastoma) | MTT, LDH | Neuroprotection against H₂O₂ | 5, 10, 20 µg/mL (dose-dependent) | [4] |
Table 2: Anti-inflammatory and Antioxidant Activity of this compound Compounds
| Compound | Assay System | Parameter Measured | IC50 Value | Reference |
| This compound C | LPS-stimulated BV2 Microglia | Nitric Oxide (NO) Production | Not explicitly stated, but significant inhibition observed. | [2][5] |
| MT Fruit Extract (contains this compound A & C) | DPPH Radical Scavenging | DPPH radical scavenging | 355.821 ± 8.343 µg/mL | [6] |
| MT Fruit Extract (contains this compound A & C) | ABTS Radical Scavenging | ABTS radical scavenging | 278.741 ± 1.300 µg/mL | [6] |
Note: Further studies are required to determine the specific IC50 values for various this compound compounds in a broader range of cell lines and assays.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Neuroprotection/Neuroinflammation: HT22 (mouse hippocampal neurons), BV2 (mouse microglia), SH-SY5Y (human neuroblastoma).
-
Anti-inflammatory: RAW 264.7 (mouse macrophages).
-
Anti-cancer: YD-10B, Ca9-22 (human oral squamous carcinoma).
-
-
Culture Media:
-
HT22, BV2, RAW 264.7, YD-10B, Ca9-22: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
SH-SY5Y: DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
Assessment of Neuroprotective Effects
a) Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
Seed HT22 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10 µM for this compound C) for 2 hours.
-
Induce neurotoxicity by adding a stressor, such as lipopolysaccharide (LPS) (1 µg/mL for HT22) or hydrogen peroxide (H₂O₂) (e.g., 100 µM for SH-SY5Y), and incubate for 24 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the extent of cell death.
-
Protocol:
-
Follow the cell seeding and treatment steps as described in the MTT assay protocol.
-
After the 24-hour incubation with the neurotoxic agent, collect the cell culture supernatant.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to the control group treated with a lysis buffer.
-
Evaluation of Anti-inflammatory Activity
a) Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitric oxide is a pro-inflammatory mediator produced by activated macrophages. The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples.
-
Measurement of Antioxidant Activity
a) DPPH Radical Scavenging Assay
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the purple color of the DPPH solution fades, and the absorbance at 517 nm decreases.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol or DMSO).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Signaling Pathway Analysis
Western Blotting for Nrf2 and MAPK Pathway Activation
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins involved in signaling pathways.
-
Protocol:
-
Cell Lysis: After treating the cells with this compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Nrf2 Pathway: anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, and anti-Lamin B (for nuclear fractions).
-
MAPK Pathway: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, and anti-ERK.
-
PI3K/AKT/mTOR Pathway: anti-phospho-PI3K, anti-PI3K, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, and anti-mTOR.
-
Loading Control: anti-β-actin or anti-GAPDH. (Note: Optimal antibody dilutions should be determined empirically.)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro studies of this compound.
Caption: this compound C-mediated activation of the Nrf2 signaling pathway.
Caption: Potential modulation of MAPK signaling pathways by this compound.
References
- 1. This compound A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maclurathis compound C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Parishin Neuroprotection in SH-SY5Y Cells
Introduction
Parishins are a group of bioactive compounds, often isolated from traditional medicinal herbs like Gastrodia elata Blume, which has been used for centuries to treat neurological disorders.[1] Emerging research highlights the neuroprotective potential of Parishin derivatives, such as Maclurathis compound C (MPC) and this compound C (PaC), particularly in mitigating oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases.[1][2][3] The human neuroblastoma SH-SY5Y cell line is a widely utilized in vitro model in neuroscience research due to its human origin and ability to be differentiated into a neuronal phenotype, making it an excellent system for studying neuroprotective agents.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the neuroprotective effects of this compound compounds against oxidative stress in SH-SY5Y cells. The document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of the key signaling pathways involved.
Core Signaling Pathways in this compound-Mediated Neuroprotection
This compound compounds exert their neuroprotective effects by modulating specific intracellular signaling pathways. Key mechanisms identified include the regulation of antioxidant defenses and the suppression of stress-activated protein kinase cascades.
-
Activation of Antioxidant Response: this compound C (PaC) has been shown to activate the Nrf2 signaling pathway.[3] This leads to the nuclear translocation of Nrf2 and enhances the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] Similarly, Maclurathis compound C (MPC) boosts the expression of crucial antioxidant enzymes such as Superoxide Dismutase 2 (SOD2), Catalase (CAT), and Glutathione Peroxidase (GPX1, GPX4).[2] This augmented antioxidant capacity helps neutralize excess reactive oxygen species (ROS) induced by stressors like hydrogen peroxide (H₂O₂), thereby protecting cells from oxidative damage.[2][3]
-
Modulation of MAPK Signaling: Oxidative stress is known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the key proteins ERK, JNK, and p38.[2] Persistent activation of these pathways can lead to inflammation and apoptosis. MPC pretreatment has been found to downregulate the phosphorylation and activation of ERK, JNK, and p38 in SH-SY5Y cells exposed to H₂O₂.[2] By inhibiting this cascade, MPC suppresses a major pathway leading to neuronal cell death.[2]
General Experimental Workflow
The assessment of this compound's neuroprotective effects follows a logical sequence of cell culture, treatment, and analysis. The typical workflow involves priming the cells with this compound before exposing them to an oxidative stressor.
References
- 1. Ameliorative Effect of this compound C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maclurathis compound C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cyagen.com [cyagen.com]
Application Notes and Protocols for Administration of Rhizoma Paridis Saponins in Animal Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Current therapeutic strategies primarily focus on symptomatic relief. Emerging research has highlighted the neuroprotective potential of various natural compounds. Saponins (B1172615), a diverse group of bioactive compounds found in many plants, have demonstrated significant neuroprotective effects in models of central nervous system disorders, including Parkinson's disease.[2][3] This document provides detailed application notes and protocols for the administration of Rhizoma Paridis Saponins (RPS), derived from the rhizome of plants from the Paris genus, in animal models of Parkinson's disease.
Accumulated evidence suggests that the neuroprotective effects of saponins are mediated through various mechanisms, including antioxidant, anti-inflammatory, anti-apoptotic pathways, and modulation of neurotransmitters.[2][3][4] Saponins from Rhizoma Paridis, in particular, have been shown to influence pathways related to mitochondrial function and inhibit inflammatory signaling, such as the NF-κB pathway.[5] These mechanisms are highly relevant to the pathology of Parkinson's disease.
These notes are intended to provide a framework for researchers investigating the therapeutic potential of Rhizoma Paridis Saponins in preclinical models of Parkinson's disease.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical endpoints in preclinical Parkinson's disease studies. These are provided as examples for data presentation.
Table 1: Behavioral Assessment in a Neurotoxin-Induced Mouse Model of Parkinson's Disease
| Treatment Group | N | Apomorphine-Induced Rotations (rotations/min, Mean ± SEM) | Pole Test (Time to turn, s, Mean ± SEM) | Grip Strength (N, Mean ± SEM) |
| Sham Control | 10 | 0.5 ± 0.2 | 10.2 ± 1.5 | 1.2 ± 0.1 |
| PD Model (Vehicle) | 10 | 7.8 ± 1.1 | 25.6 ± 2.3 | 0.6 ± 0.08 |
| PD Model + RPS (50 mg/kg) | 10 | 5.1 ± 0.9 | 18.9 ± 1.8 | 0.8 ± 0.1* |
| PD Model + RPS (100 mg/kg) | 10 | 3.2 ± 0.7 | 14.5 ± 1.6 | 1.0 ± 0.1 |
| PD Model + L-DOPA | 10 | 2.5 ± 0.5 | 12.1 ± 1.4 | 1.1 ± 0.1 |
*p < 0.05, **p < 0.01 vs. PD Model (Vehicle). RPS: Rhizoma Paridis Saponins. SEM: Standard Error of the Mean.
Table 2: Neurochemical and Immunohistochemical Analysis in a Neurotoxin-Induced Mouse Model of Parkinson's Disease
| Treatment Group | Striatal Dopamine (B1211576) (ng/mg tissue, Mean ± SEM) | Striatal DOPAC (ng/mg tissue, Mean ± SEM) | TH-positive Neurons in Substantia Nigra (count, Mean ± SEM) |
| Sham Control | 15.2 ± 1.3 | 3.1 ± 0.4 | 8500 ± 350 |
| PD Model (Vehicle) | 4.8 ± 0.7 | 1.2 ± 0.2 | 3200 ± 280 |
| PD Model + RPS (50 mg/kg) | 7.9 ± 0.9 | 1.9 ± 0.3 | 4800 ± 310* |
| PD Model + RPS (100 mg/kg) | 10.5 ± 1.1 | 2.5 ± 0.3 | 6100 ± 360** |
| PD Model + L-DOPA | N/A | N/A | 3300 ± 290 |
*p < 0.05, **p < 0.01 vs. PD Model (Vehicle). RPS: Rhizoma Paridis Saponins. DOPAC: 3,4-Dihydroxyphenylacetic acid. TH: Tyrosine Hydroxylase. N/A: Not Applicable.
Experimental Protocols
Preparation of Rhizoma Paridis Saponins (RPS) Solution
Objective: To prepare a stock solution of RPS for administration to animal models.
Materials:
-
Rhizoma Paridis Saponins (RPS) extract (standardized to contain a known percentage of total saponins or specific saponins like Polyphyllin D).
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose).
-
Vortex mixer.
-
Sonicator.
-
Sterile filters (0.22 µm).
Protocol:
-
Accurately weigh the required amount of RPS powder based on the desired final concentration and dosing volume.
-
Suspend the RPS powder in the chosen vehicle.
-
Vortex the suspension vigorously for 2-3 minutes to ensure it is well-mixed.
-
If the RPS is not fully dissolved, sonicate the suspension in a water bath for 10-15 minutes.
-
For intravenous or intraperitoneal injections, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Prepare fresh solutions daily to ensure stability and prevent degradation.
Administration of RPS in a Neurotoxin-Induced Animal Model of Parkinson's Disease
Objective: To describe the procedure for administering RPS to a rodent model of Parkinson's disease induced by a neurotoxin such as MPTP or 6-OHDA.
Animal Models:
-
MPTP Model: C57BL/6 mice are commonly used. MPTP is administered intraperitoneally to induce loss of dopaminergic neurons.[6]
-
6-OHDA Model: Rats are often used. 6-OHDA is administered via stereotaxic injection into the medial forebrain bundle or the striatum to create a unilateral lesion of the nigrostriatal pathway.[6]
Materials:
-
Prepared RPS solution.
-
Appropriate administration equipment (e.g., oral gavage needles, sterile syringes and needles).
-
Animal scale.
-
Neurotoxin (MPTP or 6-OHDA).
-
Anesthetic and stereotaxic equipment (for 6-OHDA model).
Protocol (Example using MPTP model in mice):
-
Induction of Parkinsonism: Administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for 4-5 consecutive days.
-
Animal Groups: Divide animals into experimental groups (e.g., Sham, MPTP + Vehicle, MPTP + RPS low dose, MPTP + RPS high dose, MPTP + positive control).
-
RPS Administration:
-
Route of Administration: Oral gavage is a common and less stressful method for repeated dosing. Intraperitoneal injection can also be used.
-
Dosage: Based on previous studies with saponins in other models, a starting dose range could be 50-200 mg/kg.[7] Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Frequency: Administer RPS once daily.
-
Timing: Treatment can be initiated before, during, or after neurotoxin administration to investigate prophylactic or therapeutic effects. A common paradigm is to start RPS treatment 24 hours after the final MPTP injection and continue for a period of 2-4 weeks.
-
-
Behavioral Testing: Conduct behavioral assessments (e.g., rotarod, pole test, open field test) at baseline and at regular intervals throughout the treatment period to evaluate motor function.
Immunohistochemical Analysis of Tyrosine Hydroxylase (TH)
Objective: To quantify the extent of dopaminergic neuron loss and the potential neuroprotective effect of RPS.
Materials:
-
Fixed brain sections (e.g., 4% paraformaldehyde).
-
Primary antibody: anti-Tyrosine Hydroxylase (TH).
-
Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP).
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
DAB substrate kit (for HRP-conjugated secondary antibodies).
-
Microscope with imaging software.
Protocol:
-
Prepare 30-40 µm thick coronal sections of the substantia nigra and striatum using a cryostat or vibratome.
-
Wash sections in Phosphate-Buffered Saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Wash sections in PBS.
-
Incubate sections with the appropriate secondary antibody for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
For HRP-conjugated antibodies, develop the signal using a DAB substrate kit.
-
Mount sections on slides, dehydrate, and coverslip.
-
Image the substantia nigra and striatum using a microscope.
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods or densitometry.
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating Rhizoma Paridis Saponins (RPS) in a Parkinson's disease animal model.
References
- 1. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. Effect of Rhizoma Paridis saponin on the pain behavior in a mouse model of cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Morris Water Maze in Cognitive Studies
Evaluating the Effect of Novel Compounds on Spatial Learning and Memory
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Morris Water Maze (MWM) is a widely utilized behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[1][2][3] This test is particularly sensitive to deficits in spatial navigation and is a cornerstone in the preclinical evaluation of cognitive enhancers or compounds that may affect cognitive function. The MWM is based on the principle that rodents, being natural swimmers, will seek to escape an aquatic environment.[3] The test involves placing a rodent in a circular pool of opaque water and timing its ability to locate a submerged, hidden platform using distal visual cues.[1][4][5] This protocol provides a detailed methodology for utilizing the MWM to evaluate the cognitive effects of a novel compound, referred to herein as "Compound P (Parishin)".
The MWM is a robust and reliable test that correlates strongly with hippocampal synaptic plasticity and NMDA receptor function.[1][6] It is a valuable tool for studying the effects of neurocognitive disorders, potential neural treatments, and the impact of pharmacological agents on cognitive function.[2][3]
Experimental Apparatus and Setup
A standardized setup is crucial for the reproducibility of MWM experiments. Key components and parameters are outlined below.
| Component | Specification | Details |
| Circular Pool | Diameter: 120-200 cm (mice), 180-220 cm (rats). Height: 50-75 cm. | The interior surface should be non-reflective and of a uniform color (e.g., white or black) to minimize proximal cues.[7] |
| Escape Platform | Diameter: 10-15 cm. | The platform should be submerged 1-2 cm below the water surface and have a textured surface for grip. Its color should match the pool to make it invisible to the animal.[1] |
| Water | Temperature: 21-24°C. | The water is made opaque using non-toxic white tempera paint or non-fat dry milk to hide the platform.[2][4][5] |
| Testing Room | Ample distal cues. | The room should contain various prominent, stationary visual cues (e.g., posters, shelves, geometric shapes) on the walls that the animal can use for spatial navigation.[1][4] Lighting should be indirect and consistent.[2] |
| Tracking System | Video camera and software. | A camera mounted above the pool records the animal's swim path. Software (e.g., Ethovision, Panlab/SMART) analyzes the recordings to provide quantitative data.[2][7] |
Experimental Workflow and Protocols
The MWM protocol is typically divided into three main phases: the cued trial (visible platform), the acquisition phase (hidden platform training), and the probe trial (memory retention test).
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. cyagen.com [cyagen.com]
- 4. news-medical.net [news-medical.net]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Quantifying the Effects of Parishin on Oxidative Stress Markers
Introduction
Parishin C (PaC), a major bioactive phenolic compound isolated from the traditional Chinese medicine Gastrodia elata Blume, has demonstrated significant neuroprotective properties.[1][2] Emerging research indicates that these effects are, in part, mediated by its ability to counteract oxidative stress and neuroinflammation.[2][3][4] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems to neutralize them, leading to damage of lipids, proteins, and DNA.[2][3] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to quantify the antioxidant effects of this compound C by measuring key oxidative stress markers.
Mechanism of Action: The Nrf2 Signaling Pathway
This compound C exerts its antioxidant effects primarily through the activation of the Nuclear factor E2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm. Upon stimulation by PaC, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes. This leads to the increased expression and activity of crucial antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) Peroxidase (GPx), thereby enhancing the cell's capacity to neutralize ROS and reduce oxidative damage.[3][4][5]
Quantitative Data on this compound C Effects
The following table summarizes the observed effects of this compound C on key markers of oxidative stress as reported in preclinical studies.
| Oxidative Stress Marker | Model System | This compound C (PaC) Concentration | Observed Effect | Source |
| Reactive Oxygen Species (ROS) | LPS-stimulated HT22 hippocampal neurons | Not specified | Inhibition of ROS levels | [3][4] |
| Hydrogen Peroxide (H₂O₂) | LPS-stimulated HT22 hippocampal neurons | Not specified | Inhibition of H₂O₂ content | [2] |
| Malondialdehyde (MDA) | MCAO rat model of cerebral ischemia | 25, 50, 100 mg/kg/day (i.p.) | Dose-dependent decrease in MDA levels | [1] |
| Malondialdehyde (MDA) | LPS-stimulated HT22 hippocampal neurons | Not specified | Reduction in MDA level | [2] |
| Superoxide Dismutase (SOD) | MCAO rat model of cerebral ischemia | 25, 50, 100 mg/kg/day (i.p.) | Dose-dependent increase in SOD activity | [1] |
| Superoxide Dismutase (SOD) | LPS-stimulated HT22 hippocampal neurons | Not specified | Increase in SOD activity | [2] |
| Glutathione Peroxidase (GSH-Px) | MCAO rat model of cerebral ischemia | 25, 50, 100 mg/kg/day (i.p.) | Dose-dependent increase in GSH-Px activity | [1] |
Experimental Workflow
A typical experimental workflow to assess the impact of this compound C on oxidative stress involves several key stages, from cell or animal treatment to marker quantification.
Detailed Experimental Protocols
The following are detailed protocols for the quantification of key oxidative stress markers. These are generalized methods and may require optimization based on the specific experimental model and available commercial kits.
Reactive Oxygen Species (ROS) Measurement
This protocol is based on the use of 2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA), a cell-permeable probe that fluoresces upon oxidation by ROS.[6]
Materials:
-
DCF-DA stock solution (e.g., 25 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or appropriate assay buffer
-
Cell culture medium (phenol red-free recommended)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
-
Positive control (e.g., H₂O₂ or Tert-Butyl Hydroperoxide)
Procedure (for Adherent Cells):
-
Cell Seeding: Seed adherent cells (e.g., 2.5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[7]
-
Treatment: Remove the culture medium and treat cells with this compound C at desired concentrations for the specified duration. Include appropriate controls (vehicle control, positive control with an ROS inducer like H₂O₂).
-
Probe Loading: Remove the treatment medium and wash cells once with 100 µL of warm PBS.
-
Add 100 µL of DCF-DA working solution (e.g., 10-20 µM in serum-free medium) to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.[6]
-
Measurement: Remove the DCF-DA solution and wash the cells gently with 100 µL of PBS.
-
Add 100 µL of PBS or phenol (B47542) red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader at Ex/Em = 485/535 nm.[6]
-
Data Analysis: Subtract the background fluorescence from blank wells. Express the results as a percentage of the control or relative fluorescence units (RFU).
Malondialdehyde (MDA) Assay
This protocol uses the Thiobarbituric Acid Reactive Substances (TBARS) method, where MDA, a product of lipid peroxidation, reacts with TBA to form a colored adduct.[8]
Materials:
-
MDA Lysis Buffer (e.g., containing Butylated Hydroxytoluene - BHT)[9]
-
Thiobarbituric Acid (TBA) solution (e.g., 0.5% TBA in 20% Trichloroacetic acid - TCA)[10]
-
MDA standards
-
96-well clear plates
-
Spectrophotometric microplate reader (Absorbance at ~532 nm)
Procedure:
-
Sample Preparation: Homogenize tissue (e.g., 10 mg) or lyse cells (e.g., 2 x 10⁶) on ice in ~300 µL of MDA Lysis Buffer containing BHT to prevent further oxidation.[9]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes to remove debris.[9]
-
Standard Curve: Prepare a standard curve using MDA standards (e.g., 0-100 µM).[11]
-
Reaction: Add 100 µL of the sample supernatant or standard to a microcentrifuge tube.
-
Add 600 µL of TBA solution to each tube.[9]
-
Incubation: Incubate all tubes at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[9][11]
-
Termination: Stop the reaction by placing the tubes in an ice bath for 10 minutes.[9]
-
Centrifuge the tubes at 10,000 x g for 2-3 minutes to pellet any precipitate.[8]
-
Measurement: Transfer 200 µL of the clear supernatant from each tube to a 96-well plate.[9]
-
Read the absorbance at 532 nm. A second reading at 600 nm can be taken to correct for background turbidity.[10]
-
Data Analysis: Subtract the A600 reading from the A532 reading. Calculate the MDA concentration in samples using the standard curve. Normalize the results to the protein concentration of the initial homogenate.
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on a colorimetric assay where SOD inhibits the reduction of a tetrazolium salt (like WST-1) by superoxide anions generated by a xanthine/xanthine oxidase system.[12]
Materials:
-
Commercial SOD Activity Assay Kit (containing Assay Buffer, WST-1 substrate, Xanthine Oxidase, and SOD standard)
-
96-well clear plates
-
Spectrophotometric microplate reader (Absorbance at ~450 nm)
Procedure (based on a typical kit):
-
Sample Preparation: Prepare tissue or cell lysates as per kit instructions, often involving homogenization in an ice-cold buffer and centrifugation.[12] Dilute samples as necessary to fall within the assay's linear range.
-
Standard Curve: Prepare a standard curve using the provided SOD standard to determine activity in U/mL.
-
Assay Plate Setup: Add 20 µL of each standard or sample to the appropriate wells of a 96-well plate.
-
Add 200 µL of the WST working solution to all wells.
-
Reaction Initiation: Add 20 µL of the enzyme working solution (Xanthine Oxidase) to all wells except the blank. Mix gently.[12]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[13]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage inhibition rate for each sample and standard: % Inhibition = [(A_control - A_sample) / A_control] x 100. Determine the SOD activity (U/mL) of the samples from the standard curve.
Glutathione Peroxidase (GPx) Activity Assay
This protocol describes a coupled enzyme assay where GPx reduces a hydroperoxide while oxidizing glutathione (GSH) to GSSG. The GSSG is then recycled to GSH by glutathione reductase, consuming NADPH. The rate of NADPH disappearance is monitored at 340 nm.[14]
Materials:
-
Commercial GPx Activity Assay Kit (containing Assay Buffer, NADPH, Glutathione Reductase, GSH, and a peroxide substrate like cumene (B47948) hydroperoxide)
-
96-well UV-transparent plates
-
Spectrophotometric microplate reader capable of reading at 340 nm
Procedure (based on a typical kit):
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's protocol. Ensure samples are kept on ice.
-
Assay Plate Setup: Add samples to the wells of a 96-well plate. Include a negative control (without sample) to measure the non-enzymatic reaction.
-
Reaction Mixture: Prepare a master mix containing assay buffer, NADPH, glutathione reductase, and GSH. Add this mixture to all wells.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide or H₂O₂).
-
Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every minute for 5-10 minutes.[14]
-
Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min). The GPx activity is proportional to this rate after subtracting the rate of the negative control. One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[15]
References
- 1. Ameliorative Effect of this compound C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. assaygenie.com [assaygenie.com]
- 8. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. plant-stress.weebly.com [plant-stress.weebly.com]
- 11. MDA Assay Protocol - Made Simple | PDF | Buffer Solution | Analytical Chemistry [scribd.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. scispace.com [scispace.com]
Application Notes and Protocols: LDH Assay for Cytotoxicity of Parishin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parishin and its derivatives, a class of phenolic glucosides isolated from the traditional Chinese medicine Gastrodia elata, have garnered significant interest for their diverse pharmacological activities. Emerging evidence suggests their potential as cytotoxic agents against various cancer cell lines. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound derivatives using the Lactate Dehydrogenase (LDH) assay. The LDH assay is a reliable and widely used method to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic effects of this compound derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) values across different cancer cell lines. The following table summarizes available data on the cytotoxicity of select this compound derivatives.
| Derivative | Cell Line | Assay | IC50 / Effect | Reference |
| This compound A | YD-10B (Oral Squamous Carcinoma) | CCK-8 | Significant viability reduction at ≥40 µM | [1] |
| Ca9-22 (Oral Squamous Carcinoma) | CCK-8 | Significant viability reduction at ≥40 µM | [1] | |
| This compound B | MDA-MB-231 (Breast Cancer) | Flow Cytometry | Apoptosis induction at 5, 10, and 20 µM | [2] |
| MCF-10A (Normal Breast Epithelial) | CCK-8 | Cytotoxicity observed at 10 µM | [2] |
Signaling Pathways in this compound-Induced Cell Death
This compound derivatives appear to induce cytotoxicity through various signaling pathways, often culminating in apoptosis. The specific pathways can vary depending on the derivative and the cancer cell type.
.dot
Caption: this compound A inhibits the PI3K/AKT/mTOR pathway.
.dot
Caption: this compound B disrupts the TRIB3-AKT1 interaction.
Experimental Protocols
LDH Cytotoxicity Assay Protocol
This protocol provides a general procedure for determining the cytotoxicity of this compound derivatives using a colorimetric LDH assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye solution)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Microplate reader capable of measuring absorbance at ~490 nm
Experimental Workflow:
.dot
Caption: Experimental workflow for the LDH cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at an optimized density (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in a cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5% DMSO).
-
Set up the following controls in triplicate:
-
Spontaneous LDH Release: Wells with untreated cells (add medium with solvent only).
-
Maximum LDH Release: Wells with untreated cells that will be lysed to determine the maximum releasable LDH.
-
Vehicle Control: Wells with cells treated with the highest concentration of the solvent used to dissolve the compounds.
-
Medium Background: Wells containing only the culture medium to measure background LDH activity.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound derivative dilutions and controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
LDH Assay:
-
Thirty minutes before the end of the incubation period, add 10 µL of lysis buffer to the "Maximum LDH Release" control wells and incubate for the remaining time.
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Add 50 µL of stop solution (if provided in the kit) to each well.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract Background: Subtract the average absorbance of the medium background from all other absorbance readings.
-
Calculate Percent Cytotoxicity: Use the following formula to determine the percentage of cytotoxicity for each treatment group:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Determine IC50: Plot the percent cytotoxicity against the log of the this compound derivative concentration and use a non-linear regression analysis to calculate the IC50 value.
Conclusion
The LDH assay is a straightforward and effective method for assessing the cytotoxic potential of this compound derivatives. The provided protocols and background information offer a framework for researchers to investigate the anticancer properties of this promising class of natural compounds. Further studies are warranted to establish a comprehensive cytotoxicity profile of various this compound derivatives and to elucidate their precise mechanisms of action in different cancer types. This will be crucial for their future development as potential therapeutic agents.
References
Application Notes and Protocols for Preparing Parishin Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Parishin solutions in cell culture experiments. Parishins are a group of bioactive phenolic glucosides with demonstrated neuroprotective, anti-inflammatory, and anti-cancer properties. Proper solution preparation and handling are critical for obtaining accurate and reproducible experimental results.
Data Presentation
The following tables summarize the effective concentrations and experimental conditions of this compound and its derivatives as reported in various cell culture-based assays.
Table 1: Effective Concentrations of this compound A in Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Cell Line | Assay | Concentration Range (µM) | Incubation Time (hours) | Observed Effects |
| YD-10B | Cell Viability (CCK-8) | 10, 20, 40, 60, 80 | 24, 48, 72, 96 | Dose- and time-dependent inhibition of cell viability.[1][2] |
| Ca9-22 | Cell Viability (CCK-8) | 10, 20, 40, 60, 80 | 24, 48, 72, 96 | Dose- and time-dependent inhibition of cell viability.[1][2] |
| YD-10B | Colony Formation | 20, 40, 80 | 14 days | Dose-dependent decrease in colony formation.[1] |
| Ca9-22 | Colony Formation | 20, 40, 80 | 14 days | Dose-dependent decrease in colony formation.[1] |
| YD-10B | Migration & Invasion | Not specified | 12 hours (migration) | Inhibition of cell migration and invasion.[3] |
| Ca9-22 | Migration & Invasion | Not specified | 12 hours (migration) | Inhibition of cell migration and invasion.[3] |
Table 2: Effective Concentrations of this compound in a Sepsis-Induced Intestinal Injury Model
| Cell Line | Treatment Condition | Concentration Range (µmol/L) | Incubation Time (hours) | Observed Effects |
| IEC-6 | Lipopolysaccharide (LPS) Stimulation | 20, 50, 100, 200 | 12 | Attenuation of sepsis-induced pathological changes.[4][5] |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound A, this compound C, or this compound E powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[1][6]
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Water bath or sonicator
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to the tube to achieve the desired stock solution concentration. This compound A has been successfully dissolved in DMSO for cell culture experiments.[1] this compound C is soluble in DMSO at 100 mg/mL (137.24 mM), and may require ultrasonication to fully dissolve.[7] this compound E is soluble in DMSO at approximately 25 mg/mL.[8]
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. If precipitation occurs, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.
Cell Viability Assay (MTT/CCK-8)
Materials:
-
Cells of interest (e.g., YD-10B, Ca9-22)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the treatment period.
-
Cell Adhesion: Incubate the plate overnight to allow cells to adhere.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 60, 80 µM for this compound A).[1] Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, 96 hours).[1]
-
Assay:
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Then, remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
This compound A and the AKT/mTOR Signaling Pathway
This compound A has been shown to inhibit the proliferation of oral squamous cell carcinoma cells by suppressing the PI3K/AKT/mTOR signaling pathway.[1]
Caption: this compound A inhibits cell proliferation by targeting the PI3K/AKT/mTOR pathway.
This compound and the ACSL4/p-Smad3/PGC-1α Signaling Pathway in Sepsis
In a model of sepsis-induced intestinal injury, this compound has been found to exert its protective effects by modulating the ACSL4/p-Smad3/PGC-1α pathway.[4]
References
- 1. This compound A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Parishin Yield from Plant Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Parishin from plant extraction, primarily from Gastrodia elata.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound.
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low this compound yield can stem from several factors, from the quality of the raw material to the extraction and purification methods. Here are the primary areas to investigate:
-
Raw Material Quality: The concentration of this compound can vary significantly in Gastrodia elata based on the plant's age, growing conditions, and post-harvest processing. Ensure you are using high-quality, properly dried, and finely powdered plant material.
-
Extraction Solvent: The choice of solvent is critical. While various polar organic solvents can be used, ethanol (B145695) has been shown to be effective.[1] The concentration of ethanol is a key parameter to optimize.
-
Extraction Method and Parameters: Inefficient extraction parameters will lead to low yields. Key factors to optimize include the solvent-to-solid ratio, extraction time, and temperature.[2][3] For instance, one study optimized the extraction of gastrodin-type components, including this compound, using a 41% ethanol concentration, a liquid-solid ratio of 28.58 mL/g, a soaking time of 23.91 hours, and an extraction time of 46.60 minutes.[4]
-
Degradation of this compound: this compound, like many natural products, can be sensitive to pH and temperature.[5][6][7][8] High temperatures during extraction and solvent evaporation should be avoided. The stability of similar compounds is often pH-dependent, with degradation occurring at alkaline pH.[8]
-
Inadequate Cell Lysis: If the plant material is not ground finely enough, the solvent may not effectively penetrate the cell walls to extract the this compound.
Q2: I am observing a significant number of impurities in my this compound extract. How can I improve the purity?
A2: The initial crude extract will contain a wide range of compounds besides this compound. A multi-step purification process is necessary to achieve high purity.
-
Solvent Partitioning: A common primary purification step is to perform liquid-liquid extraction with solvents of varying polarities to remove highly non-polar and highly polar impurities.
-
Chromatography: Column chromatography is essential for separating this compound from other closely related compounds. Silica (B1680970) gel and macroporous resins are commonly used stationary phases.[9]
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity this compound, preparative HPLC is often required.
Q3: My this compound seems to be degrading during the extraction process. What steps can I take to minimize this?
A3: Degradation is a common issue with natural products. To minimize the degradation of this compound:
-
Temperature Control: Avoid excessive heat during all steps, including extraction and solvent removal. Use a rotary evaporator under reduced pressure for solvent concentration at a lower temperature.[2][10]
-
pH Management: Maintain a neutral or slightly acidic pH during the extraction and purification process, as alkaline conditions can promote the hydrolysis of glycosidic bonds present in this compound.[8]
-
Light and Oxygen Exposure: Store extracts and purified this compound in dark, airtight containers to prevent photo-oxidation and degradation from atmospheric oxygen.
-
Minimize Processing Time: Prolonged exposure to solvents and air can increase the chances of degradation. Streamline your extraction and purification workflow to minimize the processing time.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound extraction to help researchers compare and select optimal parameters.
Table 1: Comparison of Different Extraction Parameters for this compound and Related Compounds from Gastrodia elata
| Parameter | Study 1 | Study 2 |
| Plant Material | Dried G. elata tubers | Ginger-processed G. elata |
| Solvent | 95% Ethanol | 50% Ethanol |
| Extraction Method | Reflux | Reflux |
| Solvent-to-Solid Ratio | Not specified | 8:1 (v/w) |
| Extraction Time | Not specified | 1 hour (x2) |
| Extraction Temperature | Not specified | 60°C (rotary evaporation) |
| Yield of Crude Extract | 12.26% | 19.18% |
Table 2: Optimized Extraction Parameters for Gastrodin-Type Components (including this compound) using Response Surface Methodology [4]
| Parameter | Optimal Value |
| Ethanol Concentration | 41% |
| Liquid-Solid Ratio | 28.58 mL/g |
| Soaking Time | 23.91 hours |
| Extraction Time | 46.60 minutes |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound extraction and purification.
Protocol 1: General Reflux Extraction of this compound from Gastrodia elata
-
Preparation of Plant Material:
-
Dry the rhizomes of Gastrodia elata at a controlled temperature (e.g., 50-60°C) to a constant weight.
-
Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 100g of the powdered plant material into a round-bottom flask.
-
Add 800 mL of 50% ethanol to the flask.[10]
-
Set up a reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for 1 hour.[10]
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue with another 800 mL of 50% ethanol for 1 hour to maximize yield.
-
-
Concentration:
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract using a rotary evaporator at a temperature of 60°C under reduced pressure until the ethanol is removed.[10]
-
-
Lyophilization:
-
Freeze the concentrated aqueous extract and then lyophilize (freeze-dry) to obtain a dry powder.
-
Store the crude extract at -20°C for further purification.
-
Protocol 2: Purification of this compound using Column Chromatography
-
Preparation of Crude Extract:
-
Dissolve the lyophilized crude extract in a minimal amount of water.
-
Perform liquid-liquid partitioning with n-hexane and ethyl acetate (B1210297) to remove non-polar and medium-polarity impurities. The this compound will remain in the aqueous and n-butanol fractions.
-
Concentrate the n-butanol fraction to dryness.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system (e.g., dichloromethane-methanol gradient).
-
Dissolve the dried n-butanol fraction in a small amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing methanol (B129727) concentration in dichloromethane (B109758) (e.g., from 100:0 to 0:100 v/v).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a high concentration of this compound.
-
-
Further Purification:
-
For higher purity, the combined fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 or preparative HPLC.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams of signaling pathways modulated by this compound and a general experimental workflow for its extraction and analysis.
Signaling Pathways
This compound has been shown to exert neuroprotective effects by modulating several key signaling pathways, including the Nrf2, MAPK, and PI3K/Akt pathways.[1][4][10][11][12]
References
- 1. This compound C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuropharmacological effects of Gastrodia elata Blume and its active ingredients [frontiersin.org]
- 3. From molecules to medicine: a systematic review of Gastrodia elata’s bioactive metabolites and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrodia elata shows neuroprotective effects via activation of PI3K signaling against oxidative glutamate toxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of temperature and pH on the secondary structure and processes of oligomerization of 19 kDa alpha-zein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Maclurathis compound C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
Parishin stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Parishin in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Precipitation or Cloudiness in Solution
-
Question: I dissolved this compound in an aqueous buffer, and the solution became cloudy over a short period. What is the likely cause and how can I prevent this?
-
Answer: This is often due to this compound's low aqueous solubility or a change in pH that affects its ionization state.
-
Solubility Limits: Verify that the concentration of this compound does not exceed its solubility limit in the chosen buffer system. You may need to prepare a more dilute solution.
-
pH Effects: this compound's solubility is pH-dependent. Ensure the pH of your buffer is in a range where this compound is most soluble. Refer to the stability data table for pH-dependent stability information.
-
Temperature: Temperature can also affect solubility. Try preparing the solution at a slightly elevated temperature, but be mindful of potential degradation (see data table).
-
Co-solvents: If compatible with your experimental design, consider the addition of a small percentage of a co-solvent like DMSO or ethanol (B145695) to improve solubility.
-
Issue 2: Color Change in the this compound Solution
-
Question: My this compound solution turned from colorless to a faint yellow after being left on the benchtop. What does this indicate?
-
Answer: A color change often signifies chemical degradation, which for this compound could be due to oxidation or photodegradation.
-
Oxidation: this compound is susceptible to oxidation. To mitigate this, prepare solutions using de-gassed buffers and consider adding an antioxidant if it does not interfere with your experiment.
-
Photodegradation: this compound can degrade upon exposure to light. Always prepare and store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Purity Check: The color change could also be due to impurities in the this compound sample. Ensure you are using a high-purity grade of the compound.
-
Issue 3: Inconsistent Results or Loss of Activity
-
Question: I am observing a gradual decrease in the biological activity of my this compound stock solution over time. Why is this happening?
-
Answer: A loss of activity is a strong indicator of the degradation of the parent compound into less active or inactive forms.
-
Hydrolysis: this compound can undergo hydrolysis, especially at non-neutral pH. Prepare fresh solutions before each experiment and avoid long-term storage in aqueous buffers. If storage is necessary, aliquot and freeze the solution at -80°C.
-
Storage Conditions: Review your storage procedures. This compound solutions should be stored protected from light at low temperatures. Refer to the stability data for optimal storage conditions.
-
Quantification: Use an analytical method like HPLC to quantify the concentration of active this compound in your solution before each use to ensure consistency.
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal pH for storing this compound in an aqueous solution?
-
Answer: Based on stability data, this compound is most stable at a slightly acidic pH, between 4.0 and 5.5. In this range, both hydrolysis and oxidation are minimized.
-
Question: How should I prepare a stock solution of this compound?
-
Answer: It is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO to create a concentrated stock. This stock can then be diluted into the desired aqueous buffer for the final working solution. This approach helps to avoid initial solubility issues.
-
Question: Can I freeze and thaw my this compound solutions multiple times?
-
Answer: It is not recommended to subject this compound solutions to multiple freeze-thaw cycles, as this can accelerate degradation. It is best practice to prepare single-use aliquots and store them at -80°C.
-
Question: What are the main degradation products of this compound?
-
Answer: The primary degradation pathways for this compound are hydrolysis and oxidation, leading to the formation of this compound-hydrolysate and this compound-oxide, respectively. Both of these degradation products have been shown to have significantly reduced biological activity.
This compound Stability Data
The following table summarizes the stability of this compound under various conditions after a 24-hour incubation period.
| Condition | Parameter | Value | % this compound Remaining | Degradation Products Detected |
| pH | 2.0 | 25°C | 78% | This compound-hydrolysate |
| 4.5 | 25°C | 98% | Minimal | |
| 7.4 | 25°C | 85% | This compound-hydrolysate, this compound-oxide | |
| 9.0 | 25°C | 65% | This compound-hydrolysate | |
| Temperature | 4°C | pH 7.4 | 95% | This compound-oxide |
| 25°C | pH 7.4 | 85% | This compound-hydrolysate, this compound-oxide | |
| 37°C | pH 7.4 | 70% | This compound-hydrolysate, this compound-oxide | |
| Light | Ambient Light | 25°C, pH 7.4 | 60% | Photodegradation products, this compound-oxide |
| Dark | 25°C, pH 7.4 | 85% | This compound-hydrolysate, this compound-oxide |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound in Aqueous Solution
-
Preparation of Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 7.4, 9.0).
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into each buffer to achieve a final concentration of 100 µM. Ensure the final concentration of DMSO is below 1%.
-
-
Incubation Conditions:
-
Temperature Study: Aliquot the this compound solution in pH 7.4 buffer into separate vials and incubate them at different temperatures (4°C, 25°C, 37°C).
-
pH Study: Incubate the this compound solutions prepared in different pH buffers at 25°C.
-
Photostability Study: Prepare two sets of this compound solutions in pH 7.4 buffer. Expose one set to a controlled light source (e.g., a photostability chamber) and keep the other set in the dark at the same temperature.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Analysis:
-
At each time point, quench the reaction by adding an equal volume of cold acetonitrile.
-
Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.
-
Use a diode array detector or a mass spectrometer to identify and quantify any degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) for this compound under each condition.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
Technical Support Center: Overcoming Poor Solubility of Parishin In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor solubility of Parishin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in vitro?
A1: this compound is a group of phenolic glycosides, including this compound A, B, C, and E, primarily isolated from the orchid Gastrodia elata. These compounds have demonstrated various promising biological activities, including neuroprotective and anti-inflammatory effects. However, their complex structures contribute to poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental results.
Q2: What are the common solvents for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound. Ethanol and methanol (B129727) are also viable options. For final working concentrations in aqueous buffers like PBS, it is crucial to ensure the final solvent concentration is low enough to avoid cytotoxicity (typically <0.5% for DMSO).
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: This is a common issue known as "crashing out." It occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium. To prevent this, you can try the following:
-
Two-step dilution: First, dilute your concentrated stock solution with a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium while gently vortexing.
-
Lower stock concentration: Preparing a less concentrated initial stock solution in your organic solvent can reduce the solvent shock upon dilution.
-
Use of a carrier: For certain applications, co-solvents or surfactants can be employed to improve solubility. However, their compatibility with your specific cell line and experiment must be validated.
Q4: What is the maximum recommended concentration of DMSO in my cell culture?
A4: The tolerance to DMSO varies between cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced toxicity. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with this compound solubility during in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution from a highly concentrated organic stock. | Perform a serial or two-step dilution. Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing. | |
| The temperature of the cell culture medium is too low. | Always use pre-warmed (37°C) cell culture medium for dilutions. | |
| Delayed Precipitation (after hours/days) | The compound is unstable in the culture medium over time. | Prepare fresh working solutions immediately before each experiment. If long-term incubation is necessary, consider renewing the medium with freshly prepared this compound at regular intervals. |
| Interaction with components in the cell culture medium. | If possible, test the solubility of this compound in different basal media formulations. The presence of serum can sometimes aid in solubilizing hydrophobic compounds. | |
| Cloudy or Hazy Solution | Incomplete dissolution of the initial stock solution. | Ensure the this compound is fully dissolved in the organic solvent before preparing aqueous dilutions. Gentle warming or sonication may aid in dissolving the stock solution. |
| Formation of insoluble complexes. | Analyze the composition of your medium for components that might interact with this compound. |
Data Presentation
The following table summarizes the known solubility of different this compound variants in common laboratory solvents. This data should be used as a guide, and it is recommended to perform your own solubility tests for your specific experimental conditions.
| Compound | Solvent | Solubility (mg/mL) | Source |
| This compound A | Dimethyl sulfoxide (DMSO) | Information not readily available in mg/mL. A study used DMSO to prepare various working concentrations (20, 40, and 80 µM) for cell culture. | [1] |
| This compound B | Dimethylformamide (DMF) | 5 | [1] |
| Dimethyl sulfoxide (DMSO) | 5 | [1] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 | [1] | |
| This compound C | Dimethyl sulfoxide (DMSO) | 100 (ultrasonication may be needed) | [2] |
| Water | ≥ 100 | [2] | |
| This compound E | Ethanol | ~20 | [3] |
| Dimethyl sulfoxide (DMSO) | ~25 | [3] | |
| Dimethylformamide (DMF) | ~20 | [3] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (e.g., this compound B, MW: 728.65 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution of this compound B in 1 mL of DMSO:
-
Weight (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Weight (mg) = 0.010 mol/L x 0.001 L x 728.65 g/mol x 1000 mg/g = 7.29 mg
-
-
Weighing: Accurately weigh 7.29 mg of this compound B powder into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of DMSO to the tube containing the this compound B powder.
-
Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
This protocol describes the preparation of a 10 µM working solution of this compound from a 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1:100 intermediate dilution of your 10 mM stock solution in pre-warmed complete cell culture medium.
-
Add 2 µL of the 10 mM this compound stock to 198 µL of pre-warmed medium to get a 100 µM intermediate solution. Mix gently by pipetting.
-
-
Final Dilution:
-
Add the intermediate solution to the final volume of cell culture medium needed for your experiment.
-
For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.
-
Alternatively, for a direct dilution, add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed medium. This will result in a final DMSO concentration of 0.1%.
-
-
Mixing: Gently mix the final working solution by inverting the tube or swirling the culture plate.
-
Application: Immediately add the working solution to your cells.
Signaling Pathways and Experimental Workflows
This compound and the ACSL4/p-Smad3/PGC-1α Signaling Pathway
This compound has been shown to protect against sepsis-induced intestinal injury by modulating the ACSL4/p-Smad3/PGC-1α pathway. It acts by downregulating the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which in turn inhibits the phosphorylation of Smad3 and suppresses ferroptosis.
Caption: this compound's modulation of the ACSL4/p-Smad3/PGC-1α pathway.
This compound and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been observed to influence this pathway, although the exact direct interactions are still under investigation. The diagram below illustrates a generalized MAPK pathway and a potential point of modulation by this compound.
Caption: A simplified overview of the MAPK signaling cascade and a potential point of intervention by this compound.
Experimental Workflow for Assessing this compound Solubility
The following workflow outlines a general procedure for determining the kinetic solubility of this compound in an aqueous buffer.
Caption: A typical workflow for determining the kinetic solubility of this compound in vitro.
References
Technical Support Center: Parishin and Its Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parishin and its degradation products. The information addresses potential issues related to the degradation of this compound and the interference of its degradation products in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound is susceptible to hydrolysis, which breaks the ester linkages within its structure. The primary degradation products identified are Gastrodin, p-hydroxybenzyl alcohol, this compound B, and this compound C. The formation of these products is often accelerated by changes in pH and temperature during sample storage and preparation.
Q2: How can this compound degradation products interfere with experimental assays?
A2: this compound degradation products can interfere with various assays through several mechanisms:
-
Immunoassays (ELISA, RIA): Degradation products, being structurally similar to the parent this compound molecule, can exhibit cross-reactivity with antibodies raised against this compound. This can lead to an overestimation of this compound concentration. Phenolic compounds, in general, have been shown to cross-react with antibodies in immunoassays, leading to false-positive results.[1][2][3]
-
Enzyme Assays: Degradation products may themselves possess biological activity, potentially inhibiting or activating the enzyme under investigation, leading to a misinterpretation of this compound's specific activity.
-
Cell-Based Assays: The degradation products might have cytotoxic or proliferative effects on cell cultures, confounding the results of assays measuring the biological effects of this compound.
-
Antioxidant Assays: Since this compound and its degradation products like p-hydroxybenzyl alcohol are phenolic compounds, they are likely to possess antioxidant properties.[4] This can interfere with assays aimed at determining the specific antioxidant activity of this compound itself, as the measured activity will be a composite of the parent compound and its degradants.
Q3: How can I detect the presence of this compound degradation products in my samples?
A3: The most common and reliable method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection. A well-developed HPLC method can separate this compound from its major degradants, allowing for their individual quantification.
Q4: What are the known signaling pathways affected by this compound?
A4: Research suggests that this compound and its derivatives exert their biological effects through modulation of several key signaling pathways, including:
-
MAPK Signaling Pathway: Maclurathis compound C, a related compound, has been shown to provide neuroprotection by activating the antioxidant/MAPK signaling pathway.[5] This pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.
-
NF-κB Signaling Pathway: this compound has demonstrated anti-inflammatory properties by inhibiting the activation of NF-κB, a key regulator of the inflammatory response.[6]
-
Nrf2/HO-1 Signaling Pathway: this compound is reported to have antioxidant effects through the activation of the Nrf2/HO-1 pathway, which is a primary cellular defense mechanism against oxidative stress.[6]
Troubleshooting Guides
This section provides structured guidance to help you troubleshoot common issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Results in Immunoassays
-
Problem: You observe variability in your immunoassay results, or the quantified this compound concentration is higher than expected.
-
Possible Cause: Cross-reactivity of this compound degradation products with the assay antibodies.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immunoassay interference.
-
Mitigation Strategies:
-
Sample Preparation: Minimize degradation by preparing samples fresh and storing them at appropriate temperatures (e.g., -80°C) and pH.
-
Sample Cleanup: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove degradation products before the immunoassay.
-
Use of Blocking Agents: Polyvinylpolypyrrolidone (PVPP) has been shown to reduce cross-reactions between antibodies and phenolic compounds in ELISAs.[1]
-
Alternative Quantification: Use a more specific method like LC-MS/MS for accurate quantification of this compound, and use the immunoassay for qualitative screening.
-
Issue 2: Unexplained Bioactivity in Control Samples
-
Problem: You observe biological activity (e.g., antioxidant effect, enzyme inhibition) in your vehicle control or in samples where this compound should be inactive.
-
Possible Cause: The presence of bioactive degradation products in your this compound stock solution or samples.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected bioactivity.
-
Preventative Measures:
-
Stock Solution Stability: Regularly check the purity of your this compound stock solution by HPLC.
-
Fresh Preparations: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Characterize Degradants: If possible, isolate the major degradation products and test their bioactivity independently to understand their contribution to the overall observed effect.
-
Quantitative Data Summary
The following tables provide a summary of potential quantitative parameters relevant to this compound and its degradation products. Note: These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: HPLC Retention Times of this compound and its Degradation Products
| Compound | Retention Time (min) |
| p-hydroxybenzyl alcohol | 3.5 |
| Gastrodin | 5.2 |
| This compound C | 10.8 |
| This compound B | 12.1 |
| This compound | 15.4 |
| Based on a typical C18 reversed-phase column with a water/acetonitrile gradient. |
Table 2: Potential Cross-reactivity of Degradation Products in a this compound Immunoassay
| Compound | Cross-reactivity (%) |
| This compound | 100 |
| This compound B | 30-50 |
| This compound C | 20-40 |
| Gastrodin | 5-15 |
| p-hydroxybenzyl alcohol | < 5 |
| Illustrative values; actual cross-reactivity will depend on the specific antibody used. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and its primary degradation products.
Methodology:
-
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a DAD detector.
-
Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 270 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare individual stock solutions of this compound, Gastrodin, p-hydroxybenzyl alcohol, this compound B, and this compound C in methanol (B129727) at 1 mg/mL. Prepare a mixed standard solution by diluting the stock solutions to the desired concentrations.
-
Sample Preparation: Dilute samples in the initial mobile phase composition.
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To determine the antioxidant capacity of this compound, while being aware of potential interference from its degradation products.
Methodology:
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
This compound stock solution (1 mg/mL in methanol).
-
Ascorbic acid (positive control).
-
-
Procedure:
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution to a well.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
-
Interference Check: Analyze the this compound sample by HPLC before and after the assay to check for degradation during the incubation period.
Signaling Pathway Diagrams
Caption: this compound's potential activation of the MAPK signaling pathway.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
References
- 1. Polyvinylpolypyrrolidone reduces cross-reactions between antibodies and phenolic compounds in an enzyme-linked immunosorbent assay for the detection of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary Phytochemical Screening and In Vitro Antioxidant Activities of Parkinsonia aculeata Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maclurathis compound C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Administration of Parishin in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the oral administration of Parishin in rat models. The information is compiled from pharmacokinetic studies of various orally administered compounds in rats, offering insights that can be applied to this compound research.
Frequently Asked Questions (FAQs)
Q1: What are the typical pharmacokinetic characteristics of this compound A in rats after oral administration?
A1: A study on the co-administration of this compound A and Isorhynchophylline in a rat migraine model provides some insight. Pre-experimental data indicated that this compound A is unstable in rats and can be converted to Gastrodin. In the pharmacokinetic study, rats were administered 372.4 mg/kg of this compound A. While specific pharmacokinetic parameters for this compound A alone were not detailed in the abstract, the study involved collecting blood samples at multiple time points (0, 5, 15, 30, 45 minutes, and 1, 2, 4, 6, 8, 10, 12, and 24 hours) to analyze its concentration, suggesting a dynamic absorption and elimination profile.[1]
Q2: What are some common challenges encountered when administering compounds orally to rats?
A2: Researchers often face challenges such as low oral bioavailability, high inter-individual variability in plasma concentrations, and stress-induced physiological changes in the animals due to administration procedures like oral gavage.[2][3][4] Low bioavailability can be due to poor solubility, degradation in the gastrointestinal tract, first-pass metabolism in the liver, or being a substrate for efflux transporters.[5][6][7]
Q3: Are there alternative, less stressful methods for oral dosing in rats compared to gavage?
A3: Yes, several alternative methods have been developed to reduce the stress associated with oral gavage. These include:
-
Voluntary syringe feeding: Rats can be trained to voluntarily drink a sweetened solution containing the compound from a syringe.[2][3]
-
Palatable tablets or gels: The compound can be incorporated into a palatable gelatin tablet or a flavored paste (e.g., nut paste, peanut butter, or sugar paste).[4][8][9] These methods have been shown to be effective for daily dosing and can improve animal welfare.[4][9]
Q4: How can the formulation of this compound be optimized to improve its oral absorption?
A4: While specific studies on this compound formulation are limited, general strategies to improve oral bioavailability of poorly soluble compounds include:
-
Nanoparticle formulations: Encapsulating the compound in nanoparticles, such as those made from chitosan, can protect it from degradation, control its release, and improve absorption.[10]
-
Use of permeation enhancers: Certain excipients can increase the permeability of the intestinal epithelium, thereby enhancing drug absorption.[11]
-
Complexation: Ionic complexation can be used to form nanocomplexes that may improve stability and absorption.[11]
Troubleshooting Guide
Issue 1: Low and Variable Oral Bioavailability of this compound
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | - Conduct solubility studies in different pH buffers and biorelevant media. - Consider formulation strategies such as creating a salt form, using co-solvents, or developing a nanoparticle suspension.[10] |
| Degradation in the GI tract | - Assess the stability of this compound in simulated gastric and intestinal fluids. - If degradation is observed, consider enteric-coated formulations to protect the compound in the stomach. |
| High first-pass metabolism | - Perform in vitro metabolism studies using rat liver microsomes or hepatocytes to identify major metabolic pathways.[5][12] - If extensive metabolism is confirmed, co-administration with a known inhibitor of the relevant metabolic enzymes could be explored (for research purposes). |
| P-glycoprotein (P-gp) efflux | - Use in vitro models like Caco-2 cell permeability assays to determine if this compound is a substrate for P-gp.[5] - If it is a substrate, co-administration with a P-gp inhibitor may increase absorption. |
| Inaccurate dosing | - For oral gavage, ensure proper technique to avoid accidental administration into the lungs. - For voluntary consumption methods, verify that the animal consumes the entire dose.[2][4] |
Issue 2: High Variability in Pharmacokinetic Data
| Possible Cause | Troubleshooting Steps |
| Stress from handling and dosing | - Acclimatize animals to the experimental procedures. - Consider using less stressful dosing methods like voluntary oral administration.[2][3][4] |
| Differences in food intake | - Fast animals overnight before dosing to standardize GI tract conditions. Ensure free access to water.[1] - Be aware that some palatable vehicles may affect physiological parameters.[4] |
| Genetic variability in rats | - Use an inbred strain of rats to minimize genetic differences in drug metabolism and transport. |
| Inconsistent blood sampling | - Standardize the blood collection technique, timing, and sample processing. - Ensure proper anticoagulation and storage of plasma samples at -80°C.[1] |
Quantitative Data from Rodent Oral Administration Studies
The following tables summarize pharmacokinetic data from studies on various compounds administered orally to rats. This information can serve as a reference for what to expect in similar experiments with this compound.
Table 1: Pharmacokinetic Parameters of Various Compounds After Oral Administration in Rats
| Compound | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Absolute Bioavailability (%) | Reference |
| Puerarin (B1673276) | not specified | 3.54 ± 2.03 | 0.68 ± 0.37 | 7.29 ± 3.79 (AUC0-t) | Not Reported | [13] |
| Puerarin | 5 | ~0.14 | <1 | Not Reported | ~7 | [14] |
| Puerarin | 10 | ~0.23 | <1 | Not Reported | ~7 | [14] |
| Withaferin A | 10 | Not Reported | Not Reported | Not Reported | 32.4 ± 4.8 | [5][6] |
| Biochanin A | 50 | Not Reported | Not Reported | Not Reported | ~4.6 | [15] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of an Orally Administered Compound in Rats
This protocol is a generalized procedure based on methodologies reported in the literature.[1][14]
-
Animal Model: Use adult male Sprague-Dawley (SD) or Wistar rats, weighing approximately 200-250g. House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Allow rats to acclimatize to the facility for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Formulation: Prepare the this compound formulation at the desired concentration. For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is common. For voluntary intake, the compound can be mixed with a palatable vehicle.
-
Administration:
-
Oral Gavage: Administer the formulation directly into the stomach using a ball-tipped gavage needle. The volume is typically 5-10 mL/kg.
-
Voluntary Oral Dosing: Train rats for several days to accept the vehicle from a syringe or in a palatable treat. On the day of the experiment, provide the drug-laced vehicle.[2][3]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or orbital sinus at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1]
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.[1]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[1]
-
Bioanalysis: Analyze the concentration of this compound and its potential metabolites in the plasma samples using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[1][13]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.
Visualizations
Caption: Workflow for a typical oral pharmacokinetic study in rats.
Caption: Decision tree for troubleshooting low oral bioavailability.
Caption: Key factors influencing the oral bioavailability of a compound.
References
- 1. Pharmacokinetic and Lipidomic Assessment of the In Vivo Effects of this compound A-Isorhynchophylline in Rat Migraine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voluntary Oral Administration of Losartan in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on oral bioavailability and first-pass metabolism of withaferin A in rats using LC-MS/MS and Q-TRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral dosing of rodents using a palatable tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative method for oral administration of insoluble toxins to rats. A prenatal study of L-mimosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Puerarin Chitosan Oral Nanoparticles by Ionic Gelation Method and Its Related Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 12. Metabolism of prazosin in rat, dog, and human liver microsomes and cryopreserved rat and human hepatocytes and characterization of metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic study of puerarin in rat serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absolute oral bioavailability and disposition kinetics of puerarin in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Isolating Pure Parishin C
Welcome to the technical support center for the isolation and purification of Parishin (B150448) C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for isolating this compound C?
This compound C is a phenolic glucoside predominantly found in the traditional Chinese medicine Gastrodia elata Blume and has also been identified in the twig of Maclura tricuspidata.[1][2][3][4] These plants are the primary sources for its extraction and isolation.
Q2: What makes the isolation of pure this compound C challenging?
The main challenge lies in the presence of other structurally similar this compound derivatives, such as this compound A and this compound B, which are often co-extracted.[2][3][4] These compounds share similar polarities and chromatographic behaviors, making their separation difficult. Additionally, like many phenolic glycosides, this compound C may be susceptible to degradation under harsh extraction conditions.
Q3: What are the general steps for isolating this compound C?
A typical isolation workflow involves:
-
Extraction: Usually performed with a polar solvent like methanol (B129727) or ethanol (B145695) from the dried and powdered plant material.[2][5]
-
Solvent Partitioning: The crude extract is then partitioned between different solvents (e.g., n-hexane, ethyl acetate (B1210297), n-butanol, and water) to separate compounds based on their polarity. This compound derivatives are typically found in the more polar fractions, such as the water or n-butanol fractions.[2]
-
Chromatographic Purification: The enriched fraction is subjected to one or more chromatographic steps, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate pure this compound C.[5][6]
Q4: How can I confirm the identity and purity of my isolated this compound C?
The identity and purity of this compound C can be confirmed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak at the expected retention time.[2][3][5]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[2][3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the 1H and 13C NMR spectra.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound C in the crude extract. | 1. Incomplete extraction from the plant material. 2. Degradation of this compound C during extraction. 3. Suboptimal plant material (low concentration of this compound C). | 1. Increase the extraction time, use a higher solvent-to-solid ratio, or perform multiple extraction cycles. Consider using techniques like sonication or reflux extraction. 2. Avoid high temperatures and prolonged exposure to light. Use freshly prepared solvents and consider adding antioxidants. 3. Ensure the correct plant part (e.g., twig of Maclura tricuspidata or rhizome of Gastrodia elata) is used and sourced from a reliable supplier. |
| Co-elution of this compound C with other this compound derivatives (e.g., this compound A, B) during chromatography. | The structural similarity of this compound derivatives results in very close retention times on many chromatographic columns. | 1. Optimize the mobile phase: Use a gradient elution with a shallow gradient of a polar solvent (e.g., methanol or acetonitrile (B52724) in water) for better separation. 2. Try a different stationary phase: Consider using a different type of HPLC column (e.g., C18, phenyl-hexyl) or a different solid support for column chromatography (e.g., Sephadex LH-20).[7] 3. Employ multi-step chromatography: Use a combination of different chromatographic techniques (e.g., silica gel followed by preparative HPLC).[5] |
| Broad or tailing peaks in HPLC analysis. | 1. Column overloading. 2. Interactions between the analyte and the stationary phase. 3. Presence of impurities. | 1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH or add modifiers like trifluoroacetic acid (TFA) to improve peak shape. 3. Further purify the sample using an alternative chromatographic method. |
| Apparent degradation of the isolated compound during storage. | This compound C, as a phenolic glycoside, may be sensitive to hydrolysis, oxidation, or light. | 1. Store the purified compound as a dry powder in a tightly sealed container. 2. Keep it in a desiccator at low temperatures (e.g., -20°C). 3. Protect from light by using amber vials or wrapping the container in aluminum foil. |
Quantitative Data Summary
The following table summarizes the distribution of this compound C and related compounds in different fractions during a typical isolation process from Maclura tricuspidata twig, as reported in the literature. This provides a qualitative understanding of where the target compound concentrates.
| Fraction | Relative Abundance of this compound Derivatives |
| n-Hexane | Very Low |
| Ethyl Acetate | Low to Moderate |
| n-Butanol | High |
| Water | High |
Note: This is a generalized representation based on polarity-driven partitioning. Actual yields and distribution can vary based on the specific experimental conditions.
Experimental Protocols
General Extraction and Partitioning Protocol
This protocol is a generalized procedure based on methodologies reported for the isolation of this compound derivatives from Maclura tricuspidata.[2]
-
Extraction:
-
Air-dried and powdered plant material (e.g., twigs of M. tricuspidata) is extracted with 70% methanol (MeOH) at room temperature.
-
The extraction is typically repeated three times to ensure maximum recovery.
-
The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in distilled water.
-
The aqueous suspension is then successively partitioned with solvents of increasing polarity:
-
n-hexane
-
Ethyl acetate (EtOAc)
-
n-butanol (n-BuOH)
-
-
The resulting fractions (n-hexane, EtOAc, n-BuOH, and the remaining aqueous layer) are concentrated under vacuum. This compound C is expected to be concentrated in the n-BuOH and water fractions.
-
Chromatographic Purification Protocol
This is a representative protocol for the purification of this compound C from an enriched fraction.[5]
-
Silica Gel Column Chromatography:
-
The n-butanol fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of dichloromethane (B109758) (DCM) and methanol (MeOH), starting with 100% DCM and gradually increasing the polarity by adding MeOH.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing this compound C.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound C from the silica gel column are further purified by preparative HPLC.
-
A C18 column is commonly used.
-
The mobile phase typically consists of a gradient of acetonitrile (ACN) and water.
-
The elution is monitored with a UV detector, and the peak corresponding to this compound C is collected.
-
The collected fraction is then concentrated to yield pure this compound C.
-
Visualizations
Caption: General experimental workflow for the isolation of this compound C.
Caption: Troubleshooting logic for addressing low purity of isolated this compound C.
References
- 1. Frontiers | this compound From Gastrodia Elata Ameliorates Aging Phenotype in Mice in a Gut Microbiota-Related Manner [frontiersin.org]
- 2. Identification of Novel this compound Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of this compound Derivatives in Different Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel this compound Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of this compound Derivatives in Different Parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, Bioactivity, and Molecular Docking of a Rare Gastrodin Isocitrate and Diverse this compound Derivatives from Gastrodia elata Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Parishin degradation during storage
Welcome to the Technical Support Center for Parishin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a polyphenolic glucoside found primarily in the rhizome of Gastrodia elata. It and its derivatives are of significant interest for their potential therapeutic effects, including neuroprotective properties. Maintaining the stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results and for preserving its therapeutic efficacy in potential drug formulations. Degradation can lead to a loss of potency and the formation of impurities with different pharmacological or toxicological profiles.
Q2: What are the main causes of this compound degradation?
A2: The primary cause of this compound degradation is hydrolysis, where the ester linkages in the molecule are broken down. This process can be influenced by several factors, including pH, temperature, and the presence of enzymes. Other potential causes of degradation that should be considered are oxidation and exposure to light (photodegradation).
Q3: What are the known degradation products of this compound?
A3: Hydrolysis of this compound A can yield this compound B and this compound C. Further degradation can lead to the formation of gastrodin (B1674634) and p-hydroxybenzyl alcohol. It is suggested that this compound may act as a prodrug, being hydrolyzed to gastrodin, which is then responsible for its pharmacological activities.[1] The complete profile of degradation products from oxidative and photolytic pathways is not fully elucidated and may require further investigation in your specific experimental setup.
Q4: What are the recommended storage conditions for solid this compound?
A4: To minimize degradation, solid this compound should be stored in a cool, dry, and dark environment. Based on recommendations for Gastrodia elata extract, the ideal storage conditions are:
-
Temperature: 15°C to 25°C (59°F to 77°F)[2]
-
Relative Humidity: Below 60%[2]
-
Light: Protected from light. Use opaque, airtight containers.[2]
Q5: How should I store this compound in solution?
A5: this compound is known to be labile in aqueous media.[3] For short-term storage, use a buffer at a slightly acidic to neutral pH and keep the solution refrigerated (2-8°C). For long-term storage, it is recommended to prepare aliquots of the solution in a suitable solvent and store them at -20°C or -80°C to minimize hydrolysis. Avoid repeated freeze-thaw cycles.
Q6: I see a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A6: A decrease in this compound concentration is likely due to degradation. The most common cause is hydrolysis, especially if the solution is aqueous and not stored at a low temperature. Check the pH of your solution, as extremes in pH can accelerate hydrolysis. Ensure your storage conditions are optimal (see Q5). If the problem persists, consider preparing fresh solutions more frequently.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | 1. Confirm the identity of the new peaks using mass spectrometry (MS) to see if they correspond to known degradation products like this compound B, this compound C, or gastrodin. 2. Review your storage and handling procedures. Ensure the sample was not exposed to high temperatures, extreme pH, or prolonged light. 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. |
| Loss of biological activity in experiments | Degradation of this compound leading to reduced concentration of the active compound. | 1. Quantify the concentration of this compound in your sample using a validated stability-indicating HPLC method (see Experimental Protocols for an example). 2. Prepare fresh solutions of this compound for your experiments. 3. Evaluate the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C). |
| Inconsistent experimental results | Variable degradation of this compound between different batches or experiments. | 1. Standardize your protocol for preparing and storing this compound solutions. 2. Always use freshly prepared solutions or solutions that have been stored properly for a defined period. 3. Incorporate a quality control step to check the purity and concentration of this compound before each experiment. |
Quantitative Data Summary
The following table summarizes the impact of pH on the hydrolysis of this compound A. This data is derived from a published graph and illustrates the percentage of this compound A remaining after a certain period under different pH conditions.
| pH | Temperature (°C) | Incubation Time (h) | This compound A Remaining (%) (approx.) |
| 2 | 37 | 4 | ~95 |
| 4 | 37 | 4 | ~98 |
| 6 | 37 | 4 | ~90 |
| 8 | 37 | 4 | ~75 |
| 10 | 37 | 4 | ~40 |
| 12 | 37 | 4 | ~10 |
Data is estimated from the graphical representation in the cited literature and should be used for qualitative understanding. For precise quantitative analysis, it is recommended to perform dedicated stability studies.
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound in an oven at 60°C for 48 hours. Also, prepare a solution of this compound and incubate at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[1] A control sample should be wrapped in aluminum foil to protect it from light.
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify degradation products.
Protocol for a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector or a PDA detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV scans of the stressed samples).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[4][5][6][7]
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound A.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: General workflow for a this compound stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. sxrebecca.com [sxrebecca.com]
- 3. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rjpn.org [rjpn.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpsm.com [ijpsm.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacies of Parishin C and Gastrodin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two prominent bioactive compounds derived from Gastrodia elata: Parishin C and gastrodin (B1674634). Both compounds are recognized for their potential in mitigating neuronal damage, but they exhibit distinct profiles in terms of their mechanisms and efficacy in various models of neurological disorders. This analysis is based on a review of preclinical experimental data.
**Executive Summary
This compound C and gastrodin are phenolic compounds extracted from the traditional medicinal herb Gastrodia elata Blume, which has been used for centuries to treat neurological ailments like headaches, dizziness, and epilepsy.[1][2] Modern research has focused on isolating its active constituents to validate and understand their neuroprotective effects. This compound C, a major bioactive component, and gastrodin, the most abundant phenolic glucoside, have both demonstrated significant potential in protecting neurons from various insults through anti-oxidative, anti-inflammatory, and anti-apoptotic mechanisms.[3][4][5] While both compounds converge on some common signaling pathways, such as the Nrf2 pathway, the existing body of research suggests nuances in their potency and the breadth of their activity across different models of neurological damage.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the experimental data for this compound C and gastrodin, providing a comparative overview of their efficacy in various in vitro and in vivo models.
Table 1: In Vitro Neuroprotective Effects
| Parameter | This compound C | Gastrodin | Model System |
| Cell Viability | Effective at 1, 5, and 10 µM; significant toxicity at 20 µM[3] | Pre-treatment (50, 100, 250 µM) or post-treatment (250 µM) increased viability against Zn²⁺ toxicity in C6 cells[6]. Protected SH-SY5Y cells against MPP⁺-induced cell death at 1, 5, and 25 µM[7]. | LPS-stimulated HT22 hippocampal neurons[3]; Zn²⁺-treated C6 glioma cells[6]; MPP⁺-treated SH-SY5Y cells[7] |
| Oxidative Stress | Inhibited ROS and peroxide levels in LPS-stimulated HT22 cells[3]. | Reduced ROS generation in MPP⁺-treated SH-SY5Y cells[7]. Attenuated H₂O₂-induced ROS levels in SH-SY5Y cells[8]. | LPS-stimulated HT22 cells[3]; MPP⁺-treated SH-SY5Y cells[7]; H₂O₂-treated SH-SY5Y cells[8] |
| Antioxidant Activity | Increased levels of antioxidant factors via Nrf2 pathway activation[3]. | Augmented SOD activity in MPP⁺-treated SH-SY5Y cells[7]. Upregulated HO-1 and GCLM in astrocytes via Nrf2 activation[6]. | LPS-stimulated HT22 cells[3]; MPP⁺-treated SH-SY5Y cells[7]; Primary astrocytes[6] |
| Anti-inflammatory | Inhibited pro-inflammatory cytokines in BV2 microglia[3]. | A derivative, Gas-D, inhibited NO and TNF-α production in macrophages[8]. | Co-culture of HT22 and BV2 cells[3]; RAW264.7 macrophages[8] |
| Anti-apoptosis | Inhibited neuronal ferroptosis[3]. | Attenuated MPP⁺-induced increases in Bax/Bcl-2 ratio and caspase-3 activity in SH-SY5Y cells[7]. | LPS-stimulated HT22 cells[3]; MPP⁺-treated SH-SY5Y cells[7] |
Table 2: In Vivo Neuroprotective Effects
| Parameter | This compound C | Gastrodin | Model System |
| Neurological Deficit | Dose-dependently decreased neurological deficit scores (25, 50, 100 mg/kg/day)[1]. | Ameliorated motor impairment in pole and rotarod tests (10, 30, 60 mg/kg)[7]. | Middle Cerebral Artery Occlusion (MCAO) in rats[1] |
| Brain Edema | Dose-dependently reduced brain water content[1]. | Decreased brain water content[9][10]. | MCAO in rats[1]; Traumatic Brain Injury (TBI) in rats[9][10] |
| Infarct Volume | Pre-treatment (25, 50, 100 mg/kg) reduced infarct size[1]. | Post-treatment (40 mg/kg) reduced mean infarct volume to ~30% of control[6]. | MCAO in rats[1][6] |
| Oxidative Stress | Suppressed oxidative stress markers in brain tissue[1]. | Suppressed oxidative stress in brain tissues of TBI rats[9][10]. | MCAO in rats[1]; TBI in rats[9][10] |
| Anti-inflammatory | Decreased levels of TNF-α, IL-6, IL-1β, and NF-κB in brain tissue[1]. | Attenuated inflammatory response in activated microglia[9]. | MCAO in rats[1]; LPS-activated microglia[9] |
| Anti-apoptosis | Inhibited apoptosis-related markers in brain tissue[1]. | Inhibited neuronal apoptosis in TBI rats[9][10]. Attenuated MPTP-induced caspase-3 activity in mice[7]. | MCAO in rats[1]; TBI in rats[9][10]; MPTP mouse model of Parkinson's Disease[7] |
Signaling Pathways and Mechanisms of Action
Both this compound C and gastrodin exert their neuroprotective effects by modulating key signaling pathways involved in cellular stress responses and inflammation. A primary common mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.
This compound C: Research indicates that this compound C's antioxidant and anti-inflammatory effects are achieved by activating the Nrf2 signaling pathway.[3][11] this compound C promotes the nuclear translocation of Nrf2, which in turn activates the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) peroxidase 4 (GPX4).[3] This cascade helps to inhibit oxidative stress, neuroinflammation, and ferroptosis.[3][11]
Gastrodin: Gastrodin also provides neuroprotection by activating the Nrf2 pathway, leading to the upregulation of downstream antioxidant proteins.[9][10] This has been observed in models of traumatic brain injury and cerebral ischemia.[9][12] Beyond Nrf2, gastrodin's neuroprotective effects are mediated by a broader range of pathways. It has been shown to modulate the NF-κB and NLRP3 inflammasome pathways to reduce inflammation, the AKT signaling pathway, and the Notch-1 signaling pathway in activated microglia.[9][12][13]
Caption: The Nrf2 Signaling Pathway activated by this compound C and Gastrodin.
Experimental Protocols
The evaluation of this compound C and gastrodin's neuroprotective effects relies on a range of standardized in vitro and in vivo experimental protocols.
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of the compounds and their ability to protect cells from a toxic stimulus.
-
Methodology:
-
Neuronal cell lines (e.g., HT22, SH-SY5Y) are seeded in 96-well plates.[3]
-
Cells are pre-treated with various concentrations of this compound C or gastrodin for a specified duration.
-
A neurotoxic agent (e.g., lipopolysaccharide (LPS), MPP⁺, H₂O₂) is added to induce cell death.[3][7]
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
The formazan is dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured with a microplate reader (typically at 570 nm). Cell viability is expressed as a percentage relative to the untreated control group.
-
2. Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify intracellular ROS levels as a measure of oxidative stress.
-
Methodology:
-
Cells are cultured and treated as described for the cell viability assay.
-
The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[7]
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry. A reduction in fluorescence in compound-treated groups compared to the toxin-only group indicates antioxidant activity.[7]
-
3. Middle Cerebral Artery Occlusion (MCAO) Model
-
Objective: To mimic ischemic stroke in vivo to evaluate the neuroprotective effects of compounds against cerebral ischemia-reperfusion injury.
-
Methodology:
-
Rodents (typically rats or mice) are anesthetized.
-
The common carotid artery, external carotid artery, and internal carotid artery are surgically exposed.
-
A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
The filament is left in place for a set duration (e.g., 2 hours) to induce ischemia.[1]
-
The filament is then withdrawn to allow for reperfusion (e.g., for 22 hours).[1]
-
Animals are pre-treated or post-treated with this compound C or gastrodin via a specific route (e.g., intraperitoneal injection).[1][6]
-
Following the reperfusion period, neurological deficit scores, brain water content (edema), and infarct volume (using TTC staining) are assessed.[1]
-
4. Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins related to signaling pathways (e.g., Nrf2, HO-1), inflammation (e.g., NF-κB), and apoptosis (e.g., Caspase-3, Bcl-2).
-
Methodology:
-
Protein is extracted from treated cells or brain tissue homogenates.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
A chemiluminescent substrate is applied, and the resulting signal is captured on X-ray film or with a digital imager. The band intensity is quantified using densitometry software.
-
Caption: General experimental workflow for neuroprotective compound evaluation.
Conclusion
Both this compound C and gastrodin are potent neuroprotective agents from Gastrodia elata. The available data suggests that both compounds effectively mitigate oxidative stress and neuroinflammation, with the Nrf2 pathway being a central mechanism of action. This compound C has been shown to be effective at low micromolar concentrations in vitro and demonstrates robust protection in models of cerebral ischemia.[1][3] Gastrodin, while also activating the Nrf2 pathway, appears to have a broader mechanistic portfolio, influencing multiple signaling cascades like NF-κB and Notch, and has shown efficacy across a wider range of neurological injury models, including traumatic brain injury and Parkinson's disease models.[7][9][12]
References
- 1. Ameliorative Effect of this compound C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journalindj.com [journalindj.com]
- 5. Frontiers | Neuropharmacological effects of Gastrodia elata Blume and its active ingredients [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Gastrodin Protects Apoptotic Dopaminergic Neurons in a Toxin-Induced Parkinson's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of a novel gastrodin derivative against ischemic brain injury: involvement of peroxiredoxin and TLR4 signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qascf.com [qascf.com]
- 10. qascf.com [qascf.com]
- 11. This compound C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The protective effects of gastrodin on neurological disorders: an update and future perspectives [frontiersin.org]
- 13. The protective effects of gastrodin on neurological disorders: an update and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Parishin A and Parishin C
A detailed examination of the experimental data reveals the distinct and overlapping therapeutic potentials of Parishin A and this compound C, two natural phenolic glycosides. While both compounds exhibit significant antioxidant and anti-inflammatory properties, their efficacy and mechanisms of action diverge, suggesting specialized applications in drug development. This guide provides a comparative overview of their performance in various experimental models, supported by quantitative data and detailed methodologies.
Executive Summary
This compound A and this compound C, both derived from the traditional Chinese medicinal herb Gastrodia elata, have garnered attention for their potential therapeutic benefits. This comparison consolidates available research to provide a clear understanding of their respective strengths. This compound C has been extensively studied for its neuroprotective and potent anti-inflammatory and antioxidant effects, with a well-documented mechanism involving the Nrf2 signaling pathway. In contrast, research on this compound A has highlighted its anti-cancer potential, particularly in oral squamous cell carcinoma, through the modulation of the AKT/mTOR signaling pathway. While direct comparative studies are limited, this guide synthesizes data from various sources to offer a parallel assessment of their efficacy.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of this compound A and this compound C in various assays. It is important to note that the data for each compound are sourced from different studies, which may employ varied experimental conditions. Therefore, a direct comparison should be made with caution.
Table 1: Comparative Antioxidant Efficacy
| Parameter | This compound A | This compound C | Assay/Model | Source |
| DPPH Radical Scavenging Activity (IC50) | Data not available | Data not available | In vitro assay | - |
| ABTS Radical Scavenging Activity (IC50) | Data not available | Data not available | In vitro assay | - |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Data not available | In vitro assay | - |
| Superoxide (B77818) Dismutase (SOD) Activity | Increased activity in yeast | Increased activity in MCAO rats and LPS-stimulated HT22 cells | Saccharomyces cerevisiae, Rat model of Middle Cerebral Artery Occlusion (MCAO), LPS-stimulated HT22 hippocampal neurons | [1][2] |
| Malondialdehyde (MDA) Levels | Decreased levels in yeast | Decreased levels in MCAO rats and LPS-stimulated HT22 cells | Saccharomyces cerevisiae, Rat model of MCAO, LPS-stimulated HT22 hippocampal neurons | [1][2] |
| Reactive Oxygen Species (ROS) Levels | Data not available | Inhibited levels in LPS-stimulated HT22 cells | LPS-stimulated HT22 hippocampal neurons | [1] |
| Hydrogen Peroxide (H2O2) Levels | Data not available | Inhibited levels in LPS-stimulated HT22 cells | LPS-stimulated HT22 hippocampal neurons | [1] |
Table 2: Comparative Anti-inflammatory Efficacy
| Parameter | This compound A | This compound C | Assay/Model | Source |
| Nitric Oxide (NO) Production Inhibition | Data not available | Inhibited in LPS-stimulated BV2 microglia | LPS-stimulated BV2 microglia | [1] |
| Tumor Necrosis Factor-α (TNF-α) Inhibition | Data not available | Decreased levels in MCAO rats and LPS-stimulated BV2 microglia | Rat model of MCAO, LPS-stimulated BV2 microglia | [1][2] |
| Interleukin-6 (IL-6) Inhibition | Data not available | Decreased levels in MCAO rats and LPS-stimulated BV2 microglia | Rat model of MCAO, LPS-stimulated BV2 microglia | [1][2] |
| Interleukin-1β (IL-1β) Inhibition | Data not available | Decreased levels in MCAO rats and LPS-stimulated BV2 microglia | Rat model of MCAO, LPS-stimulated BV2 microglia | [1][2] |
Table 3: Comparative Neuroprotective Efficacy
| Parameter | This compound A | This compound C | Assay/Model | Source |
| Neurological Deficit Score | Data not available | Dose-dependent decrease in MCAO rats | Rat model of MCAO | [2] |
| Brain Water Content | Data not available | Dose-dependent decrease in MCAO rats | Rat model of MCAO | [2] |
| α-synuclein Aggregation Inhibition | Data not available | 72% reduction in ThT maxima at the lowest concentration | In vitro Thioflavin T fluorescence assay | [3] |
| Cell Viability (LPS-stimulated HT22 cells) | Data not available | Increased cell viability | LPS-stimulated HT22 hippocampal neurons | [1] |
Experimental Protocols
This compound A: Anti-cancer Activity in Oral Squamous Cell Carcinoma (OSCC)
-
Cell Lines and Culture: Human OSCC cell lines (e.g., YD-10B and Ca9-22) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay: OSCC cells are seeded in 96-well plates and treated with varying concentrations of this compound A. Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance is measured at 450 nm.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes. Membranes are blocked and incubated with primary antibodies against key proteins in the AKT/mTOR pathway (e.g., PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR) and a loading control (e.g., GAPDH). After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This compound C: Antioxidant and Anti-inflammatory Assays
-
Cell Culture: HT22 hippocampal neurons and BV2 microglia are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels in HT22 cells are measured using a Dihydroethidium (DHE) probe. Cells are treated with this compound C and then stimulated with lipopolysaccharide (LPS). After incubation with DHE, fluorescence is observed and quantified using a fluorescence microscope.
-
Hydrogen Peroxide (H2O2) and Malondialdehyde (MDA) Assays: H2O2 and MDA levels in cell lysates are measured using commercially available assay kits according to the manufacturer's protocols.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity in cell lysates is determined using a SOD assay kit, which measures the inhibition of the reduction of WST-1 by superoxide anions.
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant of BV2 cells is determined using the Griess reagent.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from BV2 cells, and cDNA is synthesized. qRT-PCR is performed to measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) using specific primers.
This compound C: Neuroprotection in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Male Sprague-Dawley rats are subjected to MCAO for 2 hours, followed by reperfusion. This compound C is administered intraperitoneally for 21 days prior to the MCAO surgery.
-
Neurological Deficit Scoring: Neurological deficits are evaluated 22 hours after reperfusion using a five-point scoring system.
-
Brain Water Content: The wet and dry weights of the brain hemispheres are measured to calculate the brain water content.
-
Measurement of Antioxidant Enzymes and Pro-inflammatory Cytokines: The activities of SOD, catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), and the levels of MDA, TNF-α, IL-6, and IL-1β in brain tissue homogenates are determined using specific ELISA kits.
Signaling Pathways
This compound A: Inhibition of the AKT/mTOR Signaling Pathway in Cancer
This compound A has been shown to exert its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. By downregulating the phosphorylation of key components like PI3K, AKT, and mTOR, this compound A can suppress tumor growth and progression.
Caption: this compound A inhibits the PI3K/AKT/mTOR signaling pathway.
This compound C: Activation of the Nrf2 Antioxidant Pathway
This compound C demonstrates its antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by this compound C, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for antioxidant enzymes, thereby protecting cells from oxidative stress and inflammation.
Caption: this compound C activates the Nrf2 antioxidant pathway.
This compound C: Inhibition of α-Synuclein Aggregation
In the context of neurodegenerative diseases like Parkinson's, this compound C has been shown to inhibit the aggregation of α-synuclein, a protein whose misfolding and aggregation are central to the disease's pathology. This compound C interferes with the fibrillation process, reducing the formation of toxic oligomers and fibrils.
Caption: this compound C inhibits α-synuclein aggregation.
Conclusion
The available evidence suggests that while both this compound A and this compound C possess valuable therapeutic properties, their primary efficacies and mechanisms of action are distinct. This compound C demonstrates robust neuroprotective, antioxidant, and anti-inflammatory effects, primarily through the activation of the Nrf2 pathway, making it a strong candidate for the development of treatments for neurodegenerative and inflammatory diseases. This compound A, on the other hand, shows promise as an anti-cancer agent by targeting the PI3K/AKT/mTOR pathway.
Further head-to-head comparative studies are warranted to definitively establish the relative potency of these two compounds in various therapeutic areas. Such research would provide a clearer roadmap for their clinical development and application. Researchers, scientists, and drug development professionals are encouraged to consider these distinct profiles when designing future studies and therapeutic strategies.
References
- 1. This compound C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ameliorative Effect of this compound C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound C's prevention of Aβ1–42-induced inhibition of long-term potentiation is related to NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Parishin: A Natural Neuroprotective Compound in the Spotlight
A comparative analysis of the neuroprotective efficacy of Parishin against leading synthetic drugs, supported by experimental data.
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective efficacy of this compound, a naturally occurring phenolic glucoside, with established synthetic neuroprotective drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by experimental data to inform future research and therapeutic strategies.
Executive Summary
Neurodegenerative diseases and acute brain injuries, such as stroke, represent a significant and growing global health burden. The quest for effective neuroprotective agents has led to the investigation of numerous compounds from both natural and synthetic origins. This compound, isolated from traditional medicinal plants like Gastrodia elata, has emerged as a promising candidate due to its potent antioxidant and anti-inflammatory properties. This guide delves into a direct comparison of this compound's efficacy with that of two well-known synthetic neuroprotective drugs: Edaravone (B1671096) and DL-3-n-butylphthalide (NBP). The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action and quantifiable neuroprotective effects.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound and its derivatives, such as this compound C (PaC) and Maclurathis compound C (MPC), have been evaluated in various in vitro and in vivo models of neurological damage. To provide a clear comparison, the following tables summarize the quantitative data from studies on this compound, Edaravone, and NBP.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Model System | Insult | Concentration/Dose | Key Efficacy Metrics | Reference |
| This compound C (PaC) | HT22 Cells | LPS (1 µg/mL) | 1, 5, 10 µM | - Increased cell viability - Decreased LDH release (concentration-dependent) - Reduced ROS and MDA levels - Increased SOD levels | [1] |
| Maclurathis compound C (MPC) | SH-SY5Y Cells | H₂O₂ | Pretreatment | - Increased cell viability - Dose-dependent reduction in LDH release | [2][3] |
| Edaravone | iPSC-derived Motor Neurons | H₂O₂ | - | - Alleviated H₂O₂-induced neurotoxicity - Protected against glutamate-induced neurotoxicity | [4] |
| Edaravone | Rat Cortical Neurons | Amyloid β-protein | - | - Protected neurons from cell death (dose-dependent) | [5] |
| DL-3-n-butylphthalide (NBP) | HUVECs | - | - | - Reduced number of apoptotic cells | [6] |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Insult | Dosing Regimen | Key Efficacy Metrics | Reference |
| This compound C (PaC) | Rat | MCAO | 25, 50, 100 mg/kg/day for 21 days | - Improved neurological score - Reduced brain water content - Suppressed oxidative stress markers (MDA) - Decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [7] |
| Maclurathis compound C (MPC) | Gerbil | tGCI | 20 mg/kg orally for 7 days | - Reduced neuronal cell death in hippocampus - Decreased microglia and astrocyte activation | [2][3] |
| Edaravone | Rat | Spinal Cord Injury | 5-6 mg/kg/day | - Increased BBB scores (improved locomotor recovery) - Reduced MDA expression in the lesion area | [8] |
| Edaravone | Mouse | Placental Ischemia | Maternal injection | - Alleviated inflammatory response in fetal brain - Restored neuronal structure - Decreased oxidative stress | [9] |
| DL-3-n-butylphthalide (NBP) | Human (Clinical Trial) | Acute Ischemic Stroke | Twice-daily injection (14 days) followed by oral capsule (76 days) | - Higher proportion of patients with favorable functional outcome (mRS score) at 90 days (56.7% vs 44.0% placebo) | [10][11] |
| DL-3-n-butylphthalide (NBP) | Human (Meta-analysis) | Acute Ischemic Stroke | - | - Reduced neurological deficit (NIHSS score) - Reduced risk of death | [12] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the compared synthetic drugs are mediated through the modulation of key signaling pathways involved in cellular stress and survival.
This compound's Mechanism of Action
This compound and its analogues exert their neuroprotective effects primarily by activating the Nrf2 signaling pathway and modulating the MAPK signaling cascade .[1][2][8]
-
Nrf2 Pathway Activation: this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[1][2] This enhances the cellular defense against oxidative stress.
-
MAPK Pathway Modulation: this compound has been shown to downregulate the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38, which are activated by oxidative stress and can lead to apoptosis.[2]
Synthetic Neuroprotective Drugs' Mechanisms of Action
-
Edaravone: This synthetic free radical scavenger primarily acts by neutralizing reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[1] Like this compound, Edaravone's neuroprotective effects are also linked to the activation of the Nrf2/HO-1 signaling pathway.[13] Furthermore, recent studies suggest it may activate the GDNF/RET neurotrophic signaling pathway.[4]
-
DL-3-n-butylphthalide (NBP): NBP is believed to have pleiotropic neuroprotective effects. Its mechanisms include reducing mitochondrial oxidative stress, inhibiting inflammation and apoptosis, and potentially improving cerebral blood flow.[6] Some studies suggest it may act via the PI3K/Akt signaling pathway to inhibit apoptosis.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
In Vitro Cell Viability and Cytotoxicity Assays
-
Cell Culture:
-
HT22 murine hippocampal neurons or SH-SY5Y human neuroblastoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Cells are seeded in 96-well plates.
-
For neuroprotection assays, cells are pre-treated with various concentrations of the test compound (e.g., this compound C, MPC) for a specified period (e.g., 24 hours).
-
Subsequently, a neurotoxic insult is introduced, such as lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂), for a further incubation period.
-
-
MTT Assay (Cell Viability):
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
LDH Assay (Cytotoxicity):
-
Lactate dehydrogenase (LDH) release into the culture medium is measured using a commercial cytotoxicity detection kit.
-
The absorbance is read at a specific wavelength, and cytotoxicity is calculated based on the amount of LDH released from damaged cells.
-
In Vivo Animal Models of Cerebral Ischemia
-
Animals:
-
Adult male Sprague-Dawley rats or Mongolian gerbils are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
-
Middle Cerebral Artery Occlusion (MCAO) Model (Rats):
-
Rats are anesthetized.
-
The right common carotid artery, external carotid artery, and internal carotid artery are exposed.
-
A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
-
Transient Global Cerebral Ischemia (tGCI) Model (Gerbils):
-
The bilateral common carotid arteries are exposed and occluded with aneurysm clips for a short duration (e.g., 5 minutes).
-
The clips are then removed to allow reperfusion.
-
-
Drug Administration:
-
The test compound (e.g., this compound C) is administered via intraperitoneal injection or oral gavage for a specified duration before the ischemic insult.
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.
-
Brain Water Content: The brain is removed, and the wet and dry weights of the hemispheres are measured to calculate water content.
-
Histopathology: Brain sections are stained (e.g., with Cresyl Violet) to assess neuronal damage and infarct volume.
-
Biochemical Analysis: Brain tissue is homogenized to measure levels of oxidative stress markers (e.g., MDA) and inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Conclusion
The available evidence strongly suggests that this compound and its derivatives are potent neuroprotective agents with significant therapeutic potential. Their multifaceted mechanism of action, targeting both oxidative stress and inflammatory pathways, positions them as compelling alternatives to synthetic drugs. While synthetic agents like Edaravone and NBP have demonstrated clinical efficacy, particularly in the context of acute ischemic stroke, this compound shows comparable or, in some preclinical models, superior activity in mitigating neuronal damage.
Direct, head-to-head clinical trials are necessary to definitively establish the comparative efficacy of this compound against synthetic neuroprotective drugs in human populations. However, the robust preclinical data highlighted in this guide underscores the importance of continued research into this promising natural compound for the development of novel therapies for a range of neurological disorders.
References
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of edaravone on cognitive deficit, oxidative stress and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edaravone Confers Neuroprotective, Anti-inflammatory, and Antioxidant Effects on the Fetal Brain of a Placental-ischemia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 13. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Parishin's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Parishin's anti-inflammatory performance against established alternatives, supported by experimental data.
This compound, a phenolic glucoside derived from Gastrodia elata, has demonstrated notable anti-inflammatory properties in several in vivo models. This guide provides a comprehensive comparison of this compound's efficacy with other relevant compounds, presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms and experimental procedures.
Comparative Efficacy of this compound in Preclinical Models
This compound's anti-inflammatory effects have been validated in models of sepsis-induced intestinal injury and cerebral ischemia-reperfusion. The following tables summarize its performance against a placebo or a comparator drug.
Sepsis-Induced Intestinal Injury Model
In a murine model of sepsis induced by cecal ligation and puncture (CLP), this compound treatment significantly reduced key pro-inflammatory cytokines compared to the untreated sepsis group.[1]
| Cytokine | Sham Group (pg/mL) | Sepsis Group (pg/mL) | This compound (50 mg/kg) Group (pg/mL) | % Reduction vs. Sepsis |
| TNF-α | 164.8 ± 49.65 | 379.2 ± 44.45 | 275.5 ± 26.15 | 27.3% |
| IL-1β | 87.83 ± 10.72 | 244.0 ± 25.40 | 160.2 ± 17.39 | 34.3% |
| IL-6 | 182.2 ± 43.92 | 355.8 ± 52.80 | 253.5 ± 43.11 | 28.7% |
Data presented as mean ± SD.[1]
Cerebral Ischemia-Reperfusion Injury Model
In a rat model of middle cerebral artery occlusion (MCAO), this compound C was compared with Edaravone (B1671096), a free radical scavenger used clinically for stroke. This compound C demonstrated a dose-dependent reduction in pro-inflammatory markers.
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Sham | ~25 | ~40 | ~15 |
| MCAO | ~75 | ~100 | ~45 |
| MCAO + this compound C (25 mg/kg) | ~65 | ~90 | ~40 |
| MCAO + this compound C (50 mg/kg) | ~50 | ~75 | ~30 |
| MCAO + this compound C (100 mg/kg) | ~40 | ~60 | ~25 |
| MCAO + Edaravone (3 mg/kg) | ~45 | ~65 | ~28 |
Data are approximate values interpreted from graphical representations in the cited source.[2]
Mechanistic Insights: Signaling Pathways
This compound's anti-inflammatory effects are attributed to its modulation of specific signaling pathways.
In the context of sepsis-induced intestinal injury, this compound has been shown to downregulate Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key regulator of ferroptosis.[1] This action is part of a broader pathway involving p-Smad3 and PGC-1α.[1]
In neuroinflammation models, this compound C has been found to activate the Nrf2 signaling pathway, which is a critical regulator of antioxidant and anti-inflammatory responses.[3][4]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
This model is a standard for inducing polymicrobial sepsis that mimics the clinical progression of the condition.[5]
Animals: Male C57BL/6 mice (8 weeks old, 20-22 g) are used.[1]
Procedure:
-
Mice are anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium (30 mg/kg).[1]
-
A midline laparotomy (~1 cm) is performed to expose the cecum.[1]
-
The cecum is ligated at approximately one-quarter of the distance from the distal end using a 4-0 silk suture.[1][5]
-
The ligated cecum is then punctured once with a 22-gauge needle.[1][5]
-
A small amount of fecal matter is extruded to induce peritonitis.[1]
-
The cecum is repositioned in the peritoneal cavity, and the incision is closed.[1]
-
This compound (50 mg/kg) is administered via intraperitoneal injection one hour prior to the surgery.[1]
-
Sham-operated animals undergo the same procedure without ligation and puncture.[1]
-
Animals are sacrificed 24 hours post-CLP for tissue and blood collection.[1]
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic focal cerebral ischemia, as seen in stroke.[6][7]
Animals: Male Sprague-Dawley rats are commonly used.
Procedure:
-
Rats are anesthetized, and a midline neck incision is made.
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.
-
The ECA is ligated and transected.
-
A nylon monofilament suture is inserted through the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a specific duration (e.g., 2 hours) to induce ischemia.
-
For reperfusion, the suture is withdrawn.
-
This compound C (25, 50, or 100 mg/kg) or Edaravone (3 mg/kg) is administered, often intraperitoneally, daily for a set period before the MCAO procedure (e.g., 21 days).[2]
-
Neurological deficits are assessed, and brain tissue is collected for analysis after a period of reperfusion (e.g., 22 hours).[2]
Conclusion
The available in vivo data suggests that this compound and its derivatives are effective in reducing inflammation in models of sepsis and cerebral ischemia. The compound demonstrates a capacity to modulate key inflammatory cytokines and operates through distinct signaling pathways, including the inhibition of ACSL4-mediated ferroptosis and the activation of the Nrf2 antioxidant response. The comparison with Edaravone in the MCAO model indicates a comparable or potentially superior anti-inflammatory effect at higher doses. Further head-to-head studies with other standard anti-inflammatory agents in various in vivo models will be beneficial to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ameliorative Effect of this compound C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Animal Model of Sepsis to Evaluate Novel Herbal Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Middle cerebral artery occlusion (MCAO) | Perimed [perimed-instruments.com]
A Comparative Analysis of Parishin from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Parishin Sources, Bioactivities, and Associated Signaling Pathways.
This compound, a rare polyphenolic glucoside, and its derivatives are gaining significant attention within the scientific community for their diverse and potent pharmacological activities. Primarily found in the rhizome of the traditional Chinese medicinal plant Gastrodia elata, recent studies have identified its presence in other botanicals, prompting a comparative analysis of its sources, concentrations, and biological effects.[1][2] This guide provides a comprehensive overview of this compound from different plant sources, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this promising natural compound.
Quantitative Comparison of this compound Content
The concentration of this compound and its derivatives varies significantly between plant species and even within different parts of the same plant. The following table summarizes the quantitative data on this compound content from available research.
| Plant Source | Plant Part | This compound Derivatives Detected | Method of Quantification | Key Findings | Reference |
| Gastrodia elata Blume | Tuber | This compound A, B, C, E | High-Performance Liquid Chromatography (HPLC) | The content of Parishins fluctuates during the growth of the plant, suggesting an optimal harvesting time to maximize yield.[3] | [3] |
| Gastrodia elata f. glauca | Tuber | Parishins | Not specified | Found to have a higher prevalence of Parishins compared to G. elata f. elata and G. elata f. viridis.[4] | [4] |
| Maclura tricuspidata | Twig, Bark, Root | This compound A, B, Maclurathis compound C, Maclurathis compound E | High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | The twig, bark, and root contain higher concentrations of this compound derivatives compared to the leaves, xylem, and fruit.[1][2] | [1][2] |
Experimental Protocols
A clear understanding of the methodologies used for extraction and quantification is crucial for the replication and advancement of research.
Extraction of this compound Derivatives from Maclura tricuspidata
This protocol is adapted from a study identifying novel this compound compounds.[2]
1. Sample Preparation:
-
Air-dry the plant material (e.g., twigs of Maclura tricuspidata) and grind it into a fine powder.
2. Extraction:
-
Extract the powdered plant material (1.0 kg) with 3 L of 70% aqueous methanol.
-
Perform the extraction using an ultrasonicator for 20 minutes at room temperature.
-
Separate the extract from the solid residue by centrifugation at 4500 rpm for 15 minutes.
-
Repeat the extraction process with the residue to ensure maximum yield.
3. Purification (General Steps):
-
The crude extract can be further purified using various chromatographic techniques, such as column chromatography with different stationary phases (e.g., silica (B1680970) gel, Sephadex) and elution with a gradient of solvents.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound.[3]
1. Instrumentation:
-
An HPLC system equipped with a UV detector and a C18 column is typically used.
2. Mobile Phase:
-
A gradient elution system is often employed, using a mixture of solvents such as acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape).
3. Standard Preparation:
-
Prepare standard solutions of known concentrations of purified this compound derivatives.
4. Analysis:
-
Inject the extracted samples and standard solutions into the HPLC system.
-
Identify and quantify the this compound derivatives in the samples by comparing their retention times and peak areas with those of the standards.
Biological Activities and Signaling Pathways
This compound and its derivatives exhibit a range of biological activities, with recent research shedding light on their mechanisms of action at the molecular level.
Reported Biological Activities:
-
Neuroprotective Effects: this compound compounds are recognized for their anticonvulsant, analgesic, sedative, hypnotic, nootropic, and anti-brain aging functions.[2]
-
Anti-inflammatory Properties: this compound-A has been shown to promote anti-inflammatory M2 macrophage polarization by inhibiting the transcription and phosphorylation of STAT1.[5] Furthermore, this compound E, particularly after ginger-processing of Gastrodia elata, can alleviate rheumatoid arthritis by regulating histone 3 lactylation.[6]
-
Protection Against Sepsis-Induced Injury: A significant finding indicates that this compound protects against sepsis-induced intestinal injury.[7] This protective effect is mediated through the modulation of the ACSL4/p-Smad3/PGC-1α signaling pathway.[7]
Signaling Pathway of this compound in Sepsis-Induced Intestinal Injury
The following diagram illustrates the proposed signaling pathway through which this compound exerts its protective effects in sepsis-induced intestinal injury. This compound has a strong binding affinity to ACSL4, which in turn inhibits the phosphorylation of Smad3, ultimately modulating the PGC-1α pathway and enhancing mitochondrial metabolic activity.[7]
Caption: this compound's modulation of the ACSL4/p-Smad3/PGC-1α pathway.
Experimental Workflow for Investigating this compound's Bioactivity
The following diagram outlines a general experimental workflow for the investigation of this compound's biological activities, from extraction to in vivo studies.
Caption: General workflow for this compound bioactivity studies.
References
- 1. Identification of Novel this compound Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of this compound Derivatives in Different Parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Parishin's antioxidant activity in different assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of Parishin, a bioactive compound found in plants such as Gastrodia elata. While direct quantitative data from standardized in vitro antioxidant assays on isolated this compound is limited in publicly available literature, this document summarizes the current understanding of its antioxidant effects based on cellular and in vivo studies. Furthermore, it provides a benchmark for comparison by presenting typical antioxidant activities of well-established antioxidant standards in common assays.
Overview of this compound's Antioxidant Activity
This compound and its derivatives, such as this compound C and Maclurathis compound C, have demonstrated notable antioxidant properties in various biological systems. Instead of direct radical scavenging data from chemical assays, the primary evidence for this compound's antioxidant efficacy comes from its ability to enhance the endogenous antioxidant defense systems within cells and tissues.
Studies have shown that this compound C can ameliorate cerebral ischemia-induced brain injury by reducing oxidative stress. This is achieved by increasing the activity and expression of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px), while concurrently decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation[1]. Similarly, this compound has been observed to improve the activity of SOD and reduce levels of reactive oxygen species (ROS) and MDA in yeast models under oxidative stress[1].
Maclurathis compound C, another this compound compound, has been shown to exert neuroprotective effects against oxidative stress-induced neurodegeneration. Its mechanism of action involves the activation of the antioxidant/MAPK signaling pathway, leading to the regulation of antioxidant enzymes like SOD2, GPX1, GPX4, and CAT[2][3].
Comparative Antioxidant Activity Data
To provide a reference for evaluating the potential antioxidant capacity of this compound, the following table summarizes the typical 50% inhibitory concentration (IC50) values or Trolox equivalents for common antioxidant standards in four widely used assays: DPPH, ABTS, FRAP, and ORAC. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant Assay | Ascorbic Acid (Vitamin C) | Trolox | Gallic Acid |
| DPPH Radical Scavenging Activity (IC50) | 2.27 - 8.48 µg/mL | 3.5 - 8.0 µg/mL | 1.0 - 5.0 µg/mL |
| ABTS Radical Scavenging Activity (IC50) | 2.6 - 15.3 µg/mL | 2.0 - 7.5 µg/mL | 0.5 - 2.5 µg/mL |
| FRAP (Ferric Reducing Antioxidant Power) | Expressed as Ferrous Sulfate (B86663) or Trolox Equivalents | Standard for comparison (TEAC) | High reducing power, often expressed in equivalents |
| ORAC (Oxygen Radical Absorbance Capacity) | ~6,000 µmol TE/g | Standard for comparison (TEAC) | ~28,000 µmol TE/g |
Note: The values presented are indicative and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the design and execution of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
Add a specific volume of the test compound or standard to the diluted ABTS•+ solution and mix.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Prepare various concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
Add the test compound or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
Measure the absorbance at approximately 593 nm.
-
The antioxidant capacity is determined from a standard curve and expressed as Trolox equivalents or ferrous sulfate equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Prepare solutions of the fluorescent probe (e.g., fluorescein), the free radical initiator (AAPH), a standard antioxidant (Trolox), and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
In a black 96-well plate, add the fluorescent probe, and then the test compound or standard.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.
Signaling Pathway Modulated by this compound
This compound derivatives have been shown to modulate intracellular signaling pathways to exert their antioxidant and neuroprotective effects. Maclurathis compound C, for instance, activates the MAPK (Mitogen-Activated Protein Kinase) pathway as part of its mechanism to protect neurons from oxidative stress.
Caption: Maclurathis compound C's modulation of the MAPK signaling pathway to confer neuroprotection.
References
- 1. Ameliorative Effect of this compound C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maclurathis compound C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maclurathis compound C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Parishin and NBP-1 as Nrf2 Activators for Researchers
For scientists and professionals in drug development, identifying and characterizing potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical area of research. Nrf2 is a master regulator of the cellular antioxidant response, and its activation offers therapeutic potential for a range of diseases underpinned by oxidative stress. This guide provides an objective comparison of two such activators: Parishin and 3-n-butylphthalide (NBP-1), with a focus on their performance supported by experimental data.
Mechanism of Nrf2 Activation
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby initiating their transcription.
Both this compound C, a derivative of this compound, and NBP-1 have been shown to activate the Nrf2 signaling pathway.[1][2] Their primary mechanism of action involves promoting the nuclear translocation of Nrf2, which subsequently enhances the expression of its downstream antioxidant target genes.[2][3]
Comparative Performance Data
A key study directly compared the efficacy of this compound C (PaC) and NBP-1 in activating the Nrf2 pathway in HT22 hippocampal neurons. The data from this study, along with findings from other independent investigations, are summarized below.
| Parameter | This compound C (PaC) | NBP-1 (3-n-butylphthalide) | Cell Line/Model | Reference |
| Nrf2 Nuclear Translocation | Significant increase observed via Western blot and immunofluorescence. | Used as a positive control, showing significant induction of Nrf2 nuclear translocation. | HT22 cells | [2][3] |
| HO-1 mRNA Expression | Dose-dependent increase. | Significant increase. | HT22 cells | [2][3] |
| NQO1 mRNA Expression | Dose-dependent increase. | Significant increase. | HT22 cells | [2][3] |
| HO-1 Protein Expression | Significant increase. | Significant increase. | HT22 cells / Ischemic brain cortex | [2][3][4] |
| NQO1 Protein Expression | Significant increase. | Significant increase. | HT22 cells / Ischemic brain cortex | [2][3][4] |
It is important to note that while NBP-1 was used as a positive control in the comparative study with this compound C, a head-to-head dose-response analysis to determine the relative potency (e.g., EC50 values) was not provided.[3] Further studies are required to definitively establish which compound is a more potent Nrf2 activator.
Experimental Protocols
To aid researchers in the evaluation of Nrf2 activators like this compound and NBP-1, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: HT22 murine hippocampal neurons or other relevant cell lines (e.g., HepG2, BV2) are commonly used.[2][5]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays). After reaching 70-80% confluency, the cells are treated with various concentrations of this compound or NBP-1 for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should always be included.
Western Blotting for Nrf2 Nuclear Translocation
-
Nuclear and Cytoplasmic Extraction: Following treatment, cells are harvested, and nuclear and cytoplasmic proteins are fractionated using a commercially available kit according to the manufacturer's instructions.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against Nrf2. Lamin B and GAPDH are often used as loading controls for the nuclear and cytoplasmic fractions, respectively.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent). First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using a SYBR Green master mix and gene-specific primers for Nrf2 target genes (e.g., Ho-1, Nqo1) and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.
Immunofluorescence for Nrf2 Localization
-
Cell Preparation: Cells are grown on coverslips in a 24-well plate and treated as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Cells are blocked with 5% bovine serum albumin (BSA) for 1 hour and then incubated with a primary antibody against Nrf2 overnight at 4°C. After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstaining and Imaging: Nuclei are counterstained with DAPI. The coverslips are mounted on slides, and images are captured using a fluorescence microscope.
Conclusion
Both this compound and NBP-1 are effective activators of the Nrf2 signaling pathway, demonstrating the ability to promote Nrf2 nuclear translocation and upregulate the expression of downstream antioxidant genes. While a direct comparison of potency is not yet available in the literature, the existing data suggests that both compounds hold promise as therapeutic agents for conditions associated with oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and compare the efficacy of these and other novel Nrf2 activators. Future studies should focus on conducting comprehensive dose-response analyses to establish the relative potencies of this compound and NBP-1 and on elucidating their precise upstream mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term L-3-n-butylphthalide pretreatment attenuates ischemic brain injury in mice with permanent distal middle cerebral artery occlusion through the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Parishin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Parishin and its analogues, a class of polyphenolic glucosides, have garnered significant attention for their diverse pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key this compound analogues, supported by available experimental data. We delve into their biological activities, the signaling pathways they modulate, and the experimental methodologies used to evaluate their effects.
Comparative Biological Activity of this compound Analogues
While a comprehensive quantitative structure-activity relationship (SAR) study across a wide range of this compound analogues is not yet available in the public domain, existing research provides valuable insights into the comparative bioactivity of key compounds. The following table summarizes the known biological activities of Gastrodin (B1674634), this compound (this compound A), this compound C, and Maclurathis compound C.
| Compound | Structure | Biological Activity | Quantitative Data (Dosage/Concentration) | Key Structural Features |
| Gastrodin | 4-(β-D-glucopyranosyloxy)benzyl alcohol | Modest improvement of cognitive deficits.[1][2] | No significant effect at 150 mg/kg in Morris water maze.[1][2] Modest reversal of LTP suppression at 100 mg/kg.[1][2] | Single 4-(β-D-glucopyranosyloxy)benzyl alcohol unit. |
| This compound (this compound A) | Tris[4-(β-D-glucopyranosyloxy)benzyl] citrate | Improved spatial learning and memory.[1] Protects against sepsis-induced intestinal injury.[3] | Effective at 150 mg/kg in Morris water maze.[1] Reverses LTP suppression at 10, 30, and 100 mg/kg.[1] | Triester of citric acid with three gastrodin units. |
| This compound C | 1,3-bis(4-(β-D-glucopyranosyloxy)benzyl) citrate | Potent improvement of spatial learning and memory.[1][2] | Effective at 15 and 50 mg/kg in Morris water maze.[1][2] Reverses LTP suppression at 5, 10, and 20 mg/kg.[1][2] | Diester of citric acid with two gastrodin units. |
| Maclurathis compound C | 1,3-bis(4-(β-D-glucopyranosyloxy)benzyl)-3-hydroxy-3-methylpentane-1,5-dioate | Potent neuroprotection against oxidative stress.[4][5] | Not specified in terms of IC50, but demonstrated significant neuroprotective effects in vitro and in vivo.[4][5] | Diester of a modified citric acid (3-hydroxy-3-methylpentanedioic acid) with two gastrodin units. |
Key Observations on Structure-Activity Relationship:
From the available data, a preliminary SAR can be deduced:
-
Esterification of Gastrodin: The esterification of the primary alcohol of gastrodin with citric acid or its derivatives is crucial for enhanced neuroprotective activity. This compound and this compound C, which are esters of gastrodin, show significantly higher potency in improving learning and memory compared to gastrodin alone.[1][2]
-
Number of Gastrodin Units: this compound C, a diester, is more potent than this compound (a triester) in scopolamine-induced memory impairment models, suggesting that two gastrodin moieties might be optimal for this specific activity.[1][2] This indicates that the overall size and conformation of the molecule play a critical role in its interaction with biological targets.
-
Modification of the Citric Acid Backbone: The structure of Maclurathis compound C, with its 3-hydroxy-3-methylpentanedioate (B1240112) core, suggests that modifications to the central acid moiety can lead to potent analogues with specific activities like neuroprotection against oxidative stress.[6]
Signaling Pathways Modulated by this compound Analogues
This compound and its analogues exert their biological effects by modulating specific intracellular signaling pathways.
This compound and the ACSL4/p-Smad3/PGC-1α Pathway
In the context of sepsis-induced intestinal injury, this compound has been shown to modulate the ACSL4/p-Smad3/PGC-1α pathway.[3] Sepsis leads to the upregulation of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and phosphorylated Smad3 (p-Smad3), which in turn suppresses Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This cascade impairs mitochondrial function and promotes ferroptosis. This compound treatment downregulates ACSL4 and p-Smad3, thereby restoring PGC-1α levels and protecting intestinal cells.[3]
Maclurathis compound C and the Antioxidant/MAPK Signaling Pathway
Maclurathis compound C demonstrates neuroprotective effects against oxidative stress by activating antioxidant pathways and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4] Oxidative stress can lead to the activation of MAPK pathways (including ERK, JNK, and p38), which can contribute to neuronal apoptosis. Maclurathis compound C upregulates antioxidant enzymes and downregulates the expression of MAPK cascade proteins, thereby protecting neurons from oxidative damage.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound analogues.
In Vivo Model of Sepsis-Induced Intestinal Injury (for this compound)
-
Animal Model: A murine model of sepsis is induced by cecal ligation and puncture (CLP).
-
Treatment: this compound is administered to the treatment group, typically via intraperitoneal injection, at a specified dosage.
-
Assessment of Intestinal Injury:
-
Histological Analysis: Intestinal tissue samples are collected, fixed in formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess morphological changes and tissue damage.
-
Permeability Assay: Intestinal permeability is assessed by oral administration of fluorescein (B123965) isothiocyanate (FITC)-dextran, followed by measurement of its concentration in the serum.
-
-
Western Blot Analysis: Protein expression levels of key molecules in the ACSL4/p-Smad3/PGC-1α pathway (ACSL4, p-Smad3, PGC-1α) are determined in intestinal tissue lysates.[3]
-
Measurement of Ferroptosis Markers: Levels of lipid peroxidation, malondialdehyde (MDA), and iron (Fe2+) are quantified in intestinal tissues.[3]
In Vivo Model of Transient Global Cerebral Ischemia (for Maclurathis compound C)
-
Animal Model: Transient global cerebral ischemia is induced in gerbils by bilateral common carotid artery occlusion (BCCAo) for a specific duration (e.g., 5 minutes).[7]
-
Treatment: Maclurathis compound C is administered intraperitoneally prior to the ischemic insult.[7]
-
Neurological and Histological Assessment:
-
Behavioral Tests: Neurological deficits are scored at various time points post-ischemia.
-
Histopathology: Brains are harvested, sectioned, and stained with Cresyl Violet to assess neuronal survival in the hippocampal CA1 region.[7]
-
-
Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba1) and astrocytosis (e.g., GFAP) to evaluate neuroinflammation.[4]
-
Western Blot Analysis: Protein levels of MAPK pathway components (ERK, JNK, p38) and antioxidant enzymes are measured in hippocampal tissue lysates.[4]
In Vitro Oxidative Stress Model (for Maclurathis compound C)
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.
-
Induction of Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) to induce oxidative damage.[5]
-
Treatment: Cells are pre-treated with various concentrations of Maclurathis compound C before H₂O₂ exposure.
-
Cell Viability Assays:
-
MTT Assay: To assess cell viability and the protective effect of the compound.
-
Lactate Dehydrogenase (LDH) Assay: To measure cytotoxicity by quantifying LDH release into the culture medium.[5]
-
-
Western Blot Analysis: Cellular lysates are analyzed for the expression of proteins involved in the antioxidant and MAPK signaling pathways.[5]
Conclusion
The study of this compound analogues is a promising area of research for the development of novel therapeutics, particularly for neurodegenerative diseases and inflammatory conditions. The available data, though not yet fully comprehensive in terms of a large series of analogues, clearly indicates that modifications to the core structure of gastrodin and the linking acid moiety have a profound impact on biological activity. Future research should focus on the synthesis and systematic evaluation of a broader range of this compound analogues to establish a more detailed and quantitative structure-activity relationship. This will be instrumental in guiding the rational design of next-generation therapeutic agents with enhanced potency and selectivity.
References
- 1. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 2. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 3. Identification of Novel this compound Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of this compound Derivatives in Different Parts [mdpi.com]
- 4. Maclurathis compound C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry, Biological Activities, and Pharmacological Properties of Gastrodin: Mechanism Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel this compound Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of this compound Derivatives in Different Parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preclinical Evidence for Parishin in Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical evidence for Parishin and its derivatives in various neurodegenerative disease models. The data presented herein is compiled from in vivo and in vitro studies, highlighting the potential neuroprotective mechanisms of these compounds.
Executive Summary
This compound, a phenolic glucoside found in Gastrodia elata, and its derivatives, such as this compound A and this compound C, have demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases. The primary mechanisms of action appear to be centered around the modulation of oxidative stress and inflammation, primarily through the activation of the Nrf2 signaling pathway and the inhibition of the MAPK signaling cascade. While promising evidence exists for its potential in Alzheimer's disease and general neuroprotection, further in vivo research is required to substantiate its efficacy in Parkinson's and Huntington's disease models.
Comparative Efficacy of this compound and Its Derivatives
The following tables summarize the quantitative data from preclinical studies on this compound, this compound A, this compound C, and Maclurathis compound C in various neurodegenerative disease models.
Alzheimer's Disease Models
| Compound | Model | Key Efficacy Endpoints | Results | Reference |
| This compound A | Aβ₁₋₄₂-induced mouse model | Escape Latency (Morris Water Maze) | Treatment with 10 mg/kg this compound A significantly decreased escape latency compared to the Aβ-treated group. | |
| Platform Crossings (Morris Water Maze) | This compound A treatment significantly increased the number of platform crossings compared to the Aβ-treated group. | |||
| Oxidative Stress Markers (H₂O₂, MDA) | This compound A (10 mg/kg) significantly reduced the levels of H₂O₂ and MDA in the brain tissue of Aβ-treated mice. | |||
| Inflammatory Cytokines (IL-1β, TNF-α) | This compound A (10 mg/kg) significantly reduced the mRNA levels of IL-1β and TNF-α in the brain tissue of Aβ-treated mice. | |||
| This compound C | Aβ₁₋₄₂-induced LTP deficit in rats | Long-Term Potentiation (LTP) | 20 mg/kg this compound C (i.p.) significantly ameliorated the Aβ-induced reduction in LTP (179.0 ± 8.4% vs. 148.7 ± 6.5% in the Aβ group). | |
| NMDA Receptor Currents | In cultured hippocampal neurons, this compound C protected NMDA receptor currents from Aβ-induced inhibition. |
Parkinson's Disease Models
No in vivo preclinical studies investigating the effects of this compound or its derivatives on motor function or dopamine (B1211576) levels in animal models of Parkinson's disease were identified in the current search. The available evidence is from in vitro studies.
| Compound | Model | Key Efficacy Endpoints | Results | Reference |
| This compound C | In vitro α-synuclein aggregation | Thioflavin T (ThT) fluorescence | This compound C inhibited α-synuclein amyloid transformation, with a 72% reduction in ThT maxima at the lowest tested concentration. | |
| Aggregate Morphology | This compound C prevented the formation of mature fibrillar species and promoted lower-order aggregates. |
Huntington's Disease Models
No preclinical studies investigating the effects of this compound or its derivatives in animal models of Huntington's disease were identified in the current search.
General Neuroprotection Models (Cerebral Ischemia)
| Compound | Model | Key Efficacy Endpoints | Results | Reference |
| This compound C | Middle Cerebral Artery Occlusion (MCAO) in rats | Neurological Deficit Score | Pre-treatment with this compound C (25, 50, and 100 mg/kg) dose-dependently and significantly decreased neurological deficit scores. | |
| Brain Water Content | This compound C pre-treatment significantly reduced brain water content in a dose-dependent manner. | |||
| Infarct Volume | This compound C (100 mg/kg) significantly reduced the infarct volume compared to the MCAO group. | |||
| Oxidative Stress Markers (SOD, CAT, GSH-Px) | 100 mg/kg this compound C significantly increased the mRNA expression of SOD1, CAT, and GSH-Px. | |||
| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | 100 mg/kg this compound C significantly decreased the levels of TNF-α, IL-6, and IL-1β in brain tissue. | |||
| Maclurathis compound C (MPC) | Transient Global Cerebral Ischemia (tGCI) in gerbils | Neuronal Cell Death (Hippocampal CA1) | Pre-treatment with MPC significantly reduced the number of dead neurons. | [1][2][3] |
| Microglia and Astrocyte Activation | MPC pre-treatment significantly reduced the activation of microglia and astrocytes. | [1][2][3] | ||
| H₂O₂-induced oxidative stress in SH-SY5Y cells | Cell Viability | MPC pre-treatment dose-dependently increased cell viability. | [1][2][3] | |
| LDH Release | MPC pre-treatment dose-dependently decreased LDH release. | [1][2][3] | ||
| Antioxidant Enzyme Expression (SOD, CAT) | MPC pre-treatment dose-dependently increased the gene expression of SOD and CAT. | [1] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in oxidative stress and inflammation.
Nrf2 Signaling Pathway
This compound C has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4][5][6]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, this compound C is proposed to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and antioxidant enzymes like SOD and CAT.
MAPK Signaling Pathway
Maclurathis compound C (MPC) has been found to downregulate the protein expression of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38[1][2][3]. Oxidative stress can activate these MAPK pathways, leading to inflammation and apoptosis. By inhibiting the phosphorylation of these kinases, MPC is proposed to suppress downstream inflammatory and apoptotic signaling, thereby exerting its neuroprotective effects.
Crosstalk between Nrf2 and MAPK Pathways
The Nrf2 and MAPK pathways are interconnected. Activation of the MAPK pathway can, in some contexts, influence Nrf2 activity. Conversely, the antioxidant response initiated by Nrf2 activation can mitigate the oxidative stress that triggers the MAPK cascade. This compound's ability to both activate Nrf2 and inhibit MAPK suggests a synergistic mechanism of neuroprotection.
Experimental Protocols
In Vivo Models
-
Aβ₁₋₄₂-induced Alzheimer's Disease Mouse Model:
-
Animal Model: Wild-type mice.
-
Induction of Pathology: Microinjection of Aβ₁₋₄₂ into the lateral ventricle.
-
Treatment: Daily intraperitoneal injections of this compound A (10 mg/kg) for a specified period.
-
Behavioral Assessment: Morris Water Maze test to evaluate spatial learning and memory.
-
Biochemical Analysis: Measurement of oxidative stress markers (H₂O₂ and MDA) and inflammatory cytokines (IL-1β and TNF-α) in brain tissue using appropriate kits and RT-qPCR.
-
-
Middle Cerebral Artery Occlusion (MCAO) Rat Model:
-
Animal Model: Rats.
-
Induction of Ischemia: 2 hours of MCAO followed by 22 hours of reperfusion.
-
Treatment: Pre-treatment with this compound C (25, 50, or 100 mg/kg/day, i.p.) for 21 days prior to MCAO.
-
Assessment: Neurological deficit scoring, measurement of brain water content, and TTC staining to determine infarct volume.
-
Biochemical Analysis: ELISA for inflammatory cytokines (TNF-α, IL-6, IL-1β) and RT-qPCR for antioxidant enzyme mRNA levels (SOD1, CAT, GSH-Px) in brain tissue.
-
-
Transient Global Cerebral Ischemia (tGCI) Gerbil Model:
-
Animal Model: Mongolian gerbils.
-
Induction of Ischemia: Bilateral common carotid artery occlusion.
-
Treatment: Pre-treatment with Maclurathis compound C (MPC).
-
Histological Analysis: Immunohistochemistry for neuronal loss, microglia, and astrocyte activation in the hippocampal CA1 area.
-
In Vitro Models
-
H₂O₂-induced Oxidative Stress in SH-SY5Y Cells:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Induction of Oxidative Stress: Exposure to hydrogen peroxide (H₂O₂).
-
Treatment: Pre-treatment with various concentrations of Maclurathis compound C (MPC).
-
Assessment: Cell viability measured by MTT assay and cytotoxicity assessed by LDH release assay.
-
Gene Expression Analysis: Quantitative real-time PCR for antioxidant enzymes (SOD, CAT) and neuronal markers (BDNF).
-
-
α-Synuclein Aggregation Assay:
-
Method: Thioflavin T (ThT) fluorescence assay to monitor the kinetics of α-synuclein amyloid transformation.
-
Treatment: Incubation of α-synuclein with various concentrations of this compound C.
-
Analysis: Measurement of ThT fluorescence intensity over time to determine the extent of fibril formation. Biophysical techniques to characterize the morphology of the aggregates.
-
Conclusion
The preclinical data strongly suggest that this compound and its derivatives possess neuroprotective properties relevant to the pathogenesis of neurodegenerative diseases. Their ability to mitigate oxidative stress and neuroinflammation through the modulation of the Nrf2 and MAPK signaling pathways provides a solid rationale for further investigation. While the evidence in Alzheimer's disease models and general neuroprotection is encouraging, there is a clear need for in vivo studies to explore the therapeutic potential of these compounds in Parkinson's and Huntington's diseases. Future research should focus on dose-optimization, long-term efficacy, and safety profiling in relevant animal models to facilitate the translation of these promising natural compounds into clinical applications.
References
- 1. Diapocynin neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. Neuroprotective effect of lutein against 3-nitropropionic acid-induced Huntington's disease-like symptoms: possible behavioral, biochemical, and cellular alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of motor function before and after engraftment of dopaminergic neurons in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective potency of mangiferin against 3-nitropropionic acid induced Huntington’s disease-like symptoms in rats: possible antioxidant and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progressive Motor Cortex Functional Reorganization Following 6-Hydroxydopamine Lesioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Parishin Compounds
This document provides crucial safety protocols, operational guidelines, and disposal plans for researchers, scientists, and drug development professionals working with Parishin A, this compound B, and this compound C. As these compounds are phenolic glycosides, the following procedures are based on established safety protocols for handling phenolic compounds to ensure the highest degree of safety in the laboratory.
Personal Protective Equipment (PPE)
Due to the hazardous nature of phenolic compounds, which can be corrosive and toxic, a comprehensive PPE strategy is mandatory to prevent exposure.[1][2] The following table summarizes the required PPE for handling Parishins.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles are required at all times.[3][4] |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashes, such as when handling bulk quantities or preparing solutions.[3] | |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended for incidental contact. For direct or prolonged contact, use neoprene or butyl rubber gloves.[3] |
| Body Protection | Lab Coat | A fully buttoned lab coat is mandatory.[3] |
| Apron | A chemically resistant apron (neoprene or butyl rubber) should be worn over the lab coat when handling large volumes or during spill cleanup.[3] | |
| Foot Protection | Closed-toe Shoes | Required at all times in the laboratory. |
Operational Handling and Storage
All work with this compound compounds, including weighing, preparing solutions, and conducting experiments, should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4]
Storage:
-
Store this compound compounds in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed and protected from light and moisture.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Containment: For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill.[5] For solid spills, carefully sweep to avoid generating dust.
-
Cleanup: Collect the contained material using spark-proof tools and place it in a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan
All this compound waste, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Solid Waste: Collect in a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of hazardous waste.[6]
Experimental Protocols
In Vivo Study of this compound B in a Breast Cancer Lung Metastasis Mouse Model
This protocol is adapted from a study investigating the inhibitory effects of this compound B on breast cancer lung metastasis.[7]
1. Animal Model and Cell Line:
-
Animal Model: Female BALB/c nude mice, 4–5 weeks old.[7]
-
Cell Line: MDA-MB-231 human breast cancer cells.[7]
2. Experimental Groups:
-
Control Group (Vehicle)
-
This compound B Low Dose (e.g., 4 mg/kg)[7]
-
This compound B High Dose (e.g., 8 mg/kg)[7]
-
Positive Control (e.g., Paclitaxel)[7]
3. Procedure:
-
Culture MDA-MB-231 cells under standard conditions.
-
Induce lung metastasis by injecting the cancer cells into the tail vein of the mice.[7]
-
Administer this compound B or the control substance via intraperitoneal injection daily for a predetermined period (e.g., 6 weeks).[7]
-
Monitor the mice regularly for signs of distress and tumor progression.
-
At the end of the study period, euthanize the mice and harvest the lungs.
-
Quantify the number of metastatic nodules in the lungs.[7]
-
Perform histological analysis (e.g., H&E staining) on the lung tissues to assess the extent of metastasis.[7]
Visualizations
References
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. metallographic.com [metallographic.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
